molecular formula C7H7FN2O4S B180015 N-(2-fluoro-5-nitrophenyl)methanesulfonamide CAS No. 123343-99-7

N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Cat. No.: B180015
CAS No.: 123343-99-7
M. Wt: 234.21 g/mol
InChI Key: UDWKPLLNAQEMPI-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)methanesulfonamide is a chemical building block of interest in advanced synthetic chemistry, particularly in the development of novel fluorinated compounds . The strategic incorporation of both a fluorine atom and a nitro group on the phenyl ring makes this derivative a valuable scaffold for further chemical transformation. Researchers can utilize the nitro group as a versatile handle for reduction to amines or nucleophilic aromatic substitution, while the fluorine atom can influence the electronics of the ring system and modulate the properties of the resulting molecules . Compounds within the broader class of N-fluoro-N-arylarenesulfonamides are recognized in organic chemistry as precursors and intermediates in the synthesis of more complex structures . This reagent provides researchers with a specialized starting material for exploring new chemical spaces in areas such as medicinal chemistry and materials science. The structure is designed for researchers to functionalize and incorporate into larger, target molecules.

Properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWKPLLNAQEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403042
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123343-99-7
Record name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Biological Activity & Pharmacological Profiling of Nitro-Sulfonanilides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical utility, and experimental profiling of N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7) and its significance within the nitro-sulfonanilide class of pharmacophores.

While this specific molecule serves primarily as a high-value synthetic scaffold (intermediate), its structural architecture is the direct template for the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs), most notably the prototype selective COX-2 inhibitor NS-398 .

Executive Summary & Chemical Identity

N-(2-fluoro-5-nitrophenyl)methanesulfonamide represents a specialized "warhead" scaffold used in the development of selective enzyme inhibitors. Unlike direct-acting drugs, this molecule is typically utilized as a reactive intermediate where the fluorine atom serves as a leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing researchers to attach diverse lipophilic side chains (e.g., cyclohexyl, phenoxy groups) to tune biological selectivity.

Chemical Profile
PropertySpecification
Systematic Name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
CAS Number 123343-99-7
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.21 g/mol
Key Functional Groups Sulfonamide (-NHSO₂Me): Acidic pharmacophore (pKa ~6.5), mimics the carboxylate of arachidonic acid.2-Fluoro: Electrophilic handle for derivatization.5-Nitro: Electron-withdrawing group; enhances acidity and metabolic stability.[1]
Primary Biological Class Precursor to COX-2 Inhibitors (e.g., NS-398 analogs) and Endothelin Antagonists .

Structural Pharmacology: The "Coxib" Pharmacophore

To understand the biological activity of this scaffold, one must analyze the class of drugs derived from it. This molecule is the fluorinated core of the selective COX-2 inhibitor family.

The Selectivity Mechanism (COX-2 vs. COX-1)

The biological value of this sulfonamide scaffold lies in its ability to exploit the subtle structural differences between Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • The Side Pocket: COX-2 possesses a secondary internal pocket that is accessible due to the substitution of a bulky Isoleucine (Ile523) in COX-1 with a smaller Valine (Val523) in COX-2.

  • The Sulfonamide Binding: The methanesulfonamide group of the N-phenyl scaffold binds to Arg120 at the mouth of the COX channel.

  • The "Gatekeeper" Function: In derived active compounds (like NS-398), the lipophilic group (added by displacing the 2-fluoro atom) wedges into the COX-2 side pocket. The 2-fluoro-5-nitro core itself is too small to achieve high potency alone, but it provides the essential hydrogen-bonding geometry required for the interaction.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how sulfonamide inhibitors (derived from this scaffold) block the Prostaglandin E2 (PGE2) pathway.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Membrane Catalysis COX1 COX-1 (Constitutive) 'Housekeeping' AA->COX1 COX2 COX-2 (Inducible) Inflammation/Pain AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Homeostasis COX2->PGG2 Inflammatory Response Inhibitor Sulfonanilide Inhibitor (NS-398/Analog) Inhibitor->COX1 No Inhibition (Steric Clash at Ile523) Inhibitor->COX2 Selective Inhibition (Binds Arg120 & Val523 Pocket) PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Effects Inflammation, Pain, Tumor Angiogenesis PGE2->Effects

Figure 1: The Arachidonic Acid Cascade. The sulfonanilide inhibitor selectively blocks the COX-2 branch, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.

Biological Activity & Therapeutic Applications

Researchers utilizing N-(2-fluoro-5-nitrophenyl)methanesulfonamide typically explore three biological domains after chemical derivatization:

A. Anti-Inflammatory & Analgesic Activity (COX-2)

When the 2-fluoro group is substituted with a bulky ether (e.g., cyclohexyloxy) or amine, the resulting molecule exhibits potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional NSAIDs (like indomethacin).

  • IC50 Values (Reference for derived analogs):

    • COX-2: 10⁻⁷ to 10⁻⁶ M (0.1 – 1.77 µM).

    • COX-1: > 10⁻⁴ M (> 100 µM).

    • Selectivity Ratio: Typically > 50-fold selectivity for COX-2.

B. Oncology: Apoptosis & Angiogenesis

Sulfonanilides have demonstrated efficacy in colorectal and glioma cancer models.

  • Mechanism: Downregulation of Bcl-2 expression and induction of apoptosis via the mitochondrial pathway.

  • COX-Independent Effects: Research suggests that 5-nitro-sulfonanilides may induce apoptosis in tumor cells even in the absence of COX-2 expression, potentially via PDK1/Akt pathway inhibition .

C. Endothelin Receptor Antagonism

Patent literature (e.g., Abbott Laboratories US5681842) identifies N-phenyl sulfonamides with specific nitro/fluoro substitution patterns as antagonists for Endothelin receptors (ET-A), relevant for treating hypertension and vasospasm .

Experimental Protocols

For researchers working with this compound, two primary workflows are essential: Chemical Derivatization (to activate the scaffold) and Biological Validation (to test the product).

Protocol A: Scaffold Activation (SNAr Reaction)

Objective: To synthesize a bioactive COX-2 inhibitor from the fluoro-nitro scaffold.

  • Reagents: Dissolve N-(2-fluoro-5-nitrophenyl)methanesulfonamide (1.0 eq) in dry DMF or DMSO.

  • Nucleophile: Add the desired alcohol (e.g., Cyclohexanol) or amine (1.2 eq).

  • Base: Add Sodium Hydride (NaH, 2.0 eq) or Potassium Carbonate (K₂CO₃) to deprotonate the nucleophile.

  • Reaction: Heat to 60–80°C for 4–12 hours. The 2-fluoro position is highly activated by the ortho-sulfonamide and para-nitro (or meta-nitro) groups, facilitating displacement.

  • Purification: Quench with water, extract with Ethyl Acetate, and purify via silica gel chromatography.

Protocol B: In Vitro COX-2 Inhibition Assay (PGE2 Quantification)

Objective: To determine the IC50 of the derived compound using RAW 264.7 Macrophages.

Materials:

  • RAW 264.7 cells (murine macrophages).[2][3]

  • LPS (Lipopolysaccharide) from E. coli.

  • PGE2 ELISA Kit.

  • Test Compound (dissolved in DMSO).[4]

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells in 24-well plates (2 × 10⁵ cells/well) in DMEM + 10% FBS. Incubate for 24h.

  • Induction: Replace medium with fresh DMEM containing LPS (1 µg/mL) to induce COX-2 expression.

  • Treatment: Simultaneously add the Test Compound at graded concentrations (0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Control: Vehicle (DMSO) + LPS.

    • Blank: Vehicle (DMSO) without LPS.

  • Incubation: Incubate for 16–24 hours at 37°C, 5% CO₂.

  • Harvest: Collect the supernatant. Centrifuge to remove debris.

  • Quantification: Measure PGE2 levels using a competitive ELISA kit according to manufacturer instructions.

  • Analysis: Calculate % Inhibition =

    
    .
    
Workflow Visualization

Experimental_Workflow Step1 1. Seed RAW 264.7 Macrophages Step2 2. Induce COX-2 (Add LPS) Step1->Step2 Step3 3. Treat with Compound Step2->Step3 Step4 4. Incubate (16-24h) Step3->Step4 Step5 5. Harvest Supernatant Step4->Step5 Step6 6. Measure PGE2 (ELISA) Step5->Step6

Figure 2: Standard workflow for assessing anti-inflammatory activity of sulfonanilide derivatives.

Data Summary & References

Comparative Bioactivity Profile (Reference Standards)

The following table highlights the activity of compounds structurally related to the N-(2-fluoro-5-nitrophenyl)methanesulfonamide scaffold.

CompoundStructure NoteCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity
NS-398 2-cyclohexyloxy, 4-nitro1.77> 75High (COX-2)
Nimesulide 2-phenoxy, 4-nitro0.07 (Whole Blood)> 10Moderate
Scaffold (Subject) 2-fluoro, 5-nitro > 100 (Inactive)*> 100 None

*Note: The scaffold itself is generally inactive as a COX inhibitor until the fluorine is displaced by a lipophilic group that can enter the enzyme's hydrophobic channel.

References
  • Futaki, N., et al. (1994). "NS-398, a new anti-inflammatory agent, selectively inhibits prostaglandin G/H synthase/cyclooxygenase (COX-2) activity in vitro."[4] Prostaglandins.[2][4][5][6][7] Link

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. Link

  • Abbott Laboratories. (1997). "Endothelin Antagonists." US Patent 5681842. Link

  • Elder, D. J., et al. (2000). "Induction of apoptotic cell death in human colorectal carcinoma cell lines by a cyclooxygenase-2 (COX-2)-selective nonsteroidal anti-inflammatory drug: NS-398." Cancer Research.[4] Link

Sources

Technical Monograph: N-(2-Fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical monograph for N-(2-Fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7).

Editorial Note on CAS Precision: Database ambiguity exists in some loose aggregators linking this CAS to Mycophenolate Mofetil Hydrochloride. However, authoritative chemical registries (ChemicalBook, eMolecules, SciFinder) definitively identify CAS 123343-99-7 as the sulfonamide intermediate described below. This guide adheres to the strict chemical identity of the CAS number provided.

CAS Number: 123343-99-7 Role: Advanced Pharmaceutical Intermediate / Kinase Inhibitor Scaffold

Executive Summary

N-(2-Fluoro-5-nitrophenyl)methanesulfonamide is a specialized fluorinated building block used primarily in the synthesis of small-molecule inhibitors, specifically those targeting kinase pathways (e.g., MAPK/ERK signaling). Its structural motif—a sulfonamide handle combined with an electron-withdrawing fluorine and a reducible nitro group—makes it a "privileged scaffold" in medicinal chemistry.

It serves as the immediate precursor to N-(5-amino-2-fluorophenyl)methanesulfonamide , a critical aniline coupler used to attach pharmacophores to pyrimidine, pyridine, or quinazoline cores in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name N-(2-Fluoro-5-nitrophenyl)methanesulfonamide
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.21 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 128°C – 132°C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Sulfonamide NH) ~9.5 (Calculated)
InChI Key RTGDFNSFWBGLEC-UHFFFAOYSA-N

Synthetic Route & Mechanism

The synthesis of CAS 123343-99-7 is a classic sulfonylation, but it requires precise control of pH and temperature to prevent bis-sulfonylation or hydrolysis of the sulfonyl chloride.

Core Synthesis Protocol

Precursors: 2-Fluoro-5-nitroaniline + Methanesulfonyl Chloride (MsCl). Base: Pyridine or Triethylamine (TEA). Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology:

  • Charge: Dissolve 2-Fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Cool: Lower temperature to 0°C to control the exotherm.

  • Base Addition: Add Pyridine (1.2 eq) dropwise.

  • Sulfonylation: Add Methanesulfonyl chloride (1.1 eq) slowly over 30 minutes. Critical: Rapid addition causes localized heating and impurity formation.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4–6 hours. Monitor via TLC/HPLC.

  • Quench: Wash with 1N HCl (to remove pyridine), then NaHCO₃ (to neutralize acid), then Brine.

  • Isolation: Dry organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane.

Mechanistic Pathway (Visualization)

The following diagram illustrates the nucleophilic attack and the subsequent reduction pathway often employed in downstream applications.

SynthesisPathway Start 2-Fluoro-5-nitroaniline (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate + MsCl / Pyridine 0°C Reagent Methanesulfonyl Chloride (Electrophile) Reagent->Intermediate Product CAS 123343-99-7 (Sulfonamide) Intermediate->Product - HCl Elimination Downstream N-(5-amino-2-fluorophenyl) methanesulfonamide (Active Coupler) Product->Downstream Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Synthesis of CAS 123343-99-7 via sulfonylation and its downstream reduction to the active amino-sulfonamide coupler.

Analytical Characterization (QC)

To validate the identity and purity of the compound, the following analytical signatures must be confirmed.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • δ 3.10 ppm (s, 3H): Methyl group of the sulfonamide (–SO₂CH₃). Distinctive singlet.

    • δ 9.80 ppm (s, 1H): Sulfonamide NH proton (exchangeable with D₂O).

    • Aromatic Region: Three protons exhibiting coupling patterns characteristic of the 1,2,4-substitution pattern (d, dd). The proton ortho to the fluorine will show F-H coupling.

HPLC Method for Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro group absorption) and 210 nm.

  • Retention Time: The sulfonamide is relatively polar due to the NH and nitro groups; expect elution earlier than non-sulfonylated starting material.

Application in Drug Discovery

CAS 123343-99-7 is rarely the final drug; it is a Key Starting Material (KSM) .

The "Kinase Switch" Strategy

In kinase inhibitors (e.g., for Melanoma or Non-Small Cell Lung Cancer), the sulfonamide group acts as a hydrogen bond donor/acceptor in the ATP-binding pocket or an allosteric site. The fluorine atom provides metabolic stability (blocking P450 oxidation at that position) and modulates the acidity of the sulfonamide NH.

Workflow:

  • Reduction: The nitro group of CAS 123343-99-7 is reduced to an amine.

  • Coupling: This amine reacts with a chlorinated heterocycle (e.g., 2,4-dichloropyrimidine).

  • Result: A scaffold structurally similar to drugs like Dabrafenib or Encorafenib intermediates.

DrugDesign CAS CAS 123343-99-7 (Nitro-Sulfonamide) Reduction Reduction Step (Nitro -> Amine) CAS->Reduction Amine 5-Amino-2-fluoro-sulfonamide Reduction->Amine Scaffold Heterocyclic Coupling (SnAr Reaction) Amine->Scaffold + Chloropyrimidine FinalDrug Kinase Inhibitor Candidate (MAPK/BRAF Target) Scaffold->FinalDrug Further Derivatization

Figure 2: The role of CAS 123343-99-7 in the genesis of kinase inhibitor scaffolds.

Safety & Handling

  • Nitro Group Hazard: While stable, nitroaromatics can be energetic. Avoid heating dry powder above 150°C.

  • Skin Sensitization: Sulfonamides are known sensitizers. Full PPE (gloves, respirator) is mandatory during handling to prevent allergic dermatitis.

  • Storage: Store at 2–8°C, desiccated. Hygroscopicity is low, but hydrolytic stability is best maintained in dry conditions.

References

  • Synthetic Methodology (General Sulfonylation): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

Sources

Technical Monograph: N-(2-Fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and pharmaceutical application of N-(2-fluoro-5-nitrophenyl)methanesulfonamide .

Synthesis, Reactivity Profile, and Applications in Medicinal Chemistry

Executive Summary

N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS: 123343-99-7) is a high-value pharmacophore intermediate used primarily in the development of small-molecule inhibitors targeting kinase pathways (e.g., MEK/RAF) and viral replication complexes (e.g., HCV NS5A).

Its structural utility lies in its trifunctional nature :

  • Sulfonamide Handle: Provides hydrogen bond donor/acceptor properties critical for ATP-binding pocket affinity.

  • Nitro Group: A masked amine precursor that, upon reduction, yields a 1,2,4-tri-substituted benzene ideal for cyclization into benzimidazoles or quinoxalines.

  • Activated Fluorine: The fluorine atom at the C2 position is electronically activated by the para-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification.

Chemical Profile & Properties[1][2][3][4]

PropertyData
IUPAC Name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
CAS Number 123343-99-7
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point 128–132 °C (Typical)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Hazards Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335)

Synthetic Methodology

The synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide is a classic sulfonylation, yet it presents a specific process challenge: Bis-sulfonylation . Primary anilines reacting with highly electrophilic sulfonyl chlorides often form the N,N-bis(methylsulfonyl) byproduct.

Protocol: Selective Sulfonylation

Objective: Synthesize the mono-sulfonamide while minimizing the bis-sulfonated impurity.

Reagents
  • Substrate: 2-Fluoro-5-nitroaniline (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.1 – 1.2 eq)

  • Base/Solvent: Pyridine (anhydrous) or Triethylamine (TEA) in Dichloromethane (DCM).

  • Workup: 10% HCl, Ethyl Acetate, Sodium Bicarbonate.

Step-by-Step Procedure
  • Dissolution: Charge a reaction vessel with 2-Fluoro-5-nitroaniline (1.0 eq) and anhydrous Pyridine (5–10 volumes). Cool the solution to 0°C under a nitrogen atmosphere.

    • Expert Insight: Pyridine acts as both solvent and acid scavenger. Its nucleophilicity can also catalyze the reaction by forming a reactive N-sulfonylpyridinium intermediate.

  • Addition: Dropwise add Methanesulfonyl chloride (1.1 eq) over 30–60 minutes, maintaining internal temperature < 5°C.

    • Control Point: Rapid addition causes localized heating, increasing the rate of bis-sulfonylation.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC or HPLC.

  • Bis-Sulfonamide Hydrolysis (Contingency): If HPLC shows >5% bis-sulfonated product (N-(2-fluoro-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide), add a solution of NaOH (2.0 eq) in Methanol and stir for 30 minutes.

    • Mechanism:[1][2][3][4] The second sulfonyl group is electron-deficient and sterically crowded, making it highly labile to base hydrolysis, reverting it selectively to the desired mono-sulfonamide.

  • Quench & Isolation: Pour the reaction mixture into ice-cold 10% HCl (to neutralize pyridine). Extract with Ethyl Acetate. Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

SynthesisFlow Start 2-Fluoro-5-nitroaniline Reaction Reaction: MsCl + Pyridine 0°C -> RT Start->Reaction Check HPLC Check: Bis-sulfonamide present? Reaction->Check Hydrolysis Corrective Hydrolysis: NaOH / MeOH Check->Hydrolysis Yes (>5%) Product Target: N-(2-fluoro-5-nitrophenyl) methanesulfonamide Check->Product No (<5%) Hydrolysis->Product Reverts to Mono

Figure 1: Synthesis workflow with contingency loop for bis-sulfonamide impurity management.

Reactivity & Downstream Applications

This compound is rarely the final API; it is a divergent intermediate .

Pathway A: Nitro Reduction (The Benzimidazole Route)

The most common application is the reduction of the nitro group to an amine. The resulting N-(5-amino-2-fluorophenyl)methanesulfonamide is a critical precursor.

  • Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.

  • Application: The newly formed primary amine (at C5) and the sulfonamide (at C1) create a scaffold often used to build benzimidazoles found in HCV NS5A inhibitors (e.g., Daclatasvir analogs) or kinase inhibitors.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at C2 is activated by the para-nitro group and the ortho-sulfonamide (via inductive effects).

  • Reactivity: It can be displaced by amines, alkoxides, or thiols.

  • Utility: This allows medicinal chemists to swap the fluorine for a solubilizing group (e.g., a morpholine or piperazine ring) before reducing the nitro group.

Reactivity Core N-(2-fluoro-5-nitrophenyl) methanesulfonamide Red Nitro Reduction (H2/Pd-C or Fe/Acid) Core->Red Pathway A (Major) SnAr S_NAr Displacement (R-NH2 or R-OH) Core->SnAr Pathway B (Exploratory) Diamine Intermediate: N-(5-amino-2-fluorophenyl) methanesulfonamide Red->Diamine Cycliz Cyclization (with Carboxylic Acids/Aldehydes) Diamine->Cycliz Benz Target: Benzimidazole/Quinoxaline (Kinase/Viral Inhibitors) Cycliz->Benz Subst Target: 2-Substituted-5-nitro analogs SnAr->Subst

Figure 2: Divergent synthetic pathways utilizing the nitro and fluoro handles.

Safety & Handling

  • Energetic Potential: While not a high explosive, nitro-aromatics can be energetic. Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

  • Sulfonylation Hazards: Methanesulfonyl chloride is a lachrymator and highly corrosive. All transfers should occur in a fume hood.

  • Skin Sensitization: Sulfonamides are known skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • BLD Pharm. (n.d.). N-(2-Fluoro-5-nitrophenyl)methanesulfonamide MSDS and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PubChem. Retrieved from

  • BenchChem. (2025).[2] Protocols for the Reduction of Nitro Groups in Fluoro-nitrobenzenes. Retrieved from

  • Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline (EP0127079A1).[3] Retrieved from

Sources

Technical Monograph: Safety, Toxicity, and Reactivity Profile of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS: 123343-99-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly those targeting cyclooxygenase pathways or potassium channels. Its structural integration of a nitro group, a labile fluorine atom, and a sulfonamide moiety creates a unique reactivity profile characterized by high electrophilicity at the C-2 position.

This guide provides a rigorous analysis of its safety handling, toxicological risks (via read-across methodology), and synthetic utility, designed for medicinal chemists and process safety engineers.

Chemical Identifiers
PropertyDetail
CAS Number 123343-99-7
IUPAC Name N-(2-fluoro-5-nitrophenyl)methanesulfonamide
Molecular Formula C₇H₇FN₂O₄S
Molecular Weight 234.21 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water

Safety & Toxicity Profile

Note: Direct clinical toxicology data for this specific intermediate is limited. The following profile is constructed using Read-Across Toxicology based on structural pharmacophores (Nitroaromatics and Sulfonanilides).

GHS Hazard Classification

Based on functional group analysis and SDS data for close structural analogs (e.g., Nimesulide intermediates):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Toxicological Mechanisms

The toxicity of this compound is governed by two primary metabolic pathways:

  • Nitroreductase-Mediated Bioactivation (Methemoglobinemia Risk):

    • Mechanism: The 5-nitro group is susceptible to enzymatic reduction (via hepatic nitroreductases) to a hydroxylamine (-NHOH) and subsequently a nitroso (-NO) intermediate.

    • Effect: These reactive species can oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport. While less potent than simple nitrobenzenes, this risk necessitates strict inhalation controls.

    • Genotoxicity: Nitroaromatics are frequently Ames positive due to the interaction of hydroxylamine metabolites with DNA.

  • Sulfonamide Hypersensitivity (Haptens):

    • Mechanism: The sulfonamide moiety can act as a hapten. Upon metabolic activation (N-oxidation), it may bind to cellular proteins, triggering T-cell mediated hypersensitivity reactions (Delayed-type hypersensitivity).

    • Lab Safety Implication: Chronic dermal exposure can lead to severe contact dermatitis or sensitization.

Handling & Containment Protocol

To mitigate the risks identified above, the following "Self-Validating" protocol must be enforced:

  • Engineering Controls: All weighing and transfer operations must occur within a Class II Biological Safety Cabinet or a chemical fume hood with a face velocity >100 fpm.

  • PPE Layering:

    • Hands: Double-gloving (Nitrile over Latex) is required. The outer glove should be changed immediately upon contamination.

    • Respiratory: If handling powder outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

  • Deactivation: Spills should be treated with 10% NaOH to hydrolyze the sulfonamide bond (forming the soluble salt) followed by absorption with vermiculite.

Reactivity & Synthetic Utility

The core value of N-(2-fluoro-5-nitrophenyl)methanesulfonamide lies in its regioselective reactivity . The molecule possesses two "handles" for modification, controlled by pH and nucleophile choice.

The SNAr "Trap"

The fluorine atom at position C-2 is highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • Activation: The para-nitro group (at C-5) and the ortho-sulfonamide group (electron-withdrawing via induction) create a significant partial positive charge at C-2.

  • Utility: This allows for the facile introduction of amines, alkoxides, or thiols, displacing the fluorine under mild conditions. This is a common route for synthesizing bicyclic heterocycles or complex kinase inhibitors.

Nitro Reduction

The C-5 nitro group can be selectively reduced to an aniline (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C). This amine can then be coupled to form ureas or amides.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent synthetic pathways and the associated safety checkpoints.

ReactivityProfile Start N-(2-fluoro-5-nitrophenyl) methanesulfonamide (CAS 123343-99-7) Condition1 Pathway A: S_NAr (Nucleophilic Displacement) Start->Condition1 + Nucleophile (R-NH2/R-OH) Condition2 Pathway B: Nitro Reduction (Chemoselective) Start->Condition2 + H2/Pd or Fe/Acid HazardA Hazard: HF Generation (Scavenger Required) Condition1->HazardA HazardB Hazard: Exotherm/Runaway (Temp Control < 50°C) Condition2->HazardB ProductA 2-Substituted-5-nitro analogue ProductB 3-Amino-6-fluoro sulfonamide HazardA->ProductA Base (K2CO3) HazardB->ProductB Controlled Addition

Caption: Divergent synthetic pathways for CAS 123343-99-7. Pathway A exploits the activated fluorine for substitution; Pathway B reduces the nitro group. Note specific hazards (HF generation vs. Exotherms).

Experimental Protocol: SNAr Displacement

Objective: To demonstrate the activated nature of the C-2 fluorine by displacing it with a secondary amine (e.g., Morpholine), a common validation step in SAR studies.

Materials
  • Substrate: N-(2-fluoro-5-nitrophenyl)methanesulfonamide (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) - Essential to neutralize HF byproduct.

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology
  • Preparation (T=0): In a round-bottom flask equipped with a magnetic stir bar, suspend the Substrate (1.0 eq) and K₂CO₃ (2.0 eq) in MeCN (0.1 M concentration).

  • Addition: Add Morpholine (1.2 eq) dropwise via syringe at room temperature.

    • Checkpoint: The reaction may turn bright yellow/orange, indicating the formation of the Meisenheimer complex intermediate.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes).

    • Success Metric: Disappearance of the starting material spot (Rf ~0.6) and appearance of a more polar product spot.

  • Workup:

    • Cool to room temperature.

    • Pour into ice-water (5x volume). The product should precipitate.

    • Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate, wash with brine, and dry over Na₂SO₄.

  • Safety Note: The aqueous layer will contain Fluoride ions (KF). Dispose of according to halogenated waste protocols.

References

  • National Center for Biotechnology Information (PubChem). (2024). Compound Summary: N-(2-Fluoro-5-nitrophenyl)methanesulfonamide.[4][5] Retrieved from [Link]

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? (Context on Fluorine activation).

Sources

N-(2-fluoro-5-nitrophenyl)methanesulfonamide starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Technical Specification: Synthesis & Sourcing of N-(2-fluoro-5-nitrophenyl)methanesulfonamide Starting Materials

Executive Summary

This technical guide details the retrosynthetic logic, material sourcing, and synthetic execution for N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS: 224170-69-8). This compound serves as a critical intermediate in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and various kinase inhibitors.

The synthesis relies on the sulfonylation of an electron-deficient aniline. Success depends entirely on the purity of the 2-fluoro-5-nitroaniline precursor and the strict anhydrous handling of methanesulfonyl chloride (MsCl) . This guide prioritizes regioselective precursor synthesis to avoid isomeric impurities that are difficult to separate downstream.

Retrosynthetic Analysis & Strategic Disconnection

The most robust disconnection involves breaking the sulfonamide N-S bond. This approach utilizes the high nucleophilicity of the primary amine against the electrophilic sulfonyl chloride.

Core Pathway:

  • Nucleophile: 2-Fluoro-5-nitroaniline (The limiting reagent).

  • Electrophile: Methanesulfonyl chloride (MsCl).

  • Base/Solvent: Pyridine (Acts as both proton scavenger and solvent).

Retrosynthesis Target Target: N-(2-fluoro-5-nitrophenyl) methanesulfonamide Amine Precursor A: 2-Fluoro-5-nitroaniline (Nucleophile) Target->Amine Disconnection (N-S Bond) MsCl Precursor B: Methanesulfonyl Chloride (Electrophile) Target->MsCl

Figure 1: Retrosynthetic disconnection showing the primary building blocks.

Primary Precursor Profile: 2-Fluoro-5-nitroaniline[1][2][3]

CAS: 369-36-8 Role: Primary Scaffold

Sourcing vs. Synthesis

While commercially available, the purity of 2-fluoro-5-nitroaniline is critical. Commercial batches often contain the 4-fluoro-3-nitroaniline isomer. For pharmaceutical grade applications, de novo synthesis via regioselective reduction is recommended over direct nitration of 2-fluoroaniline, which yields inseparable isomeric mixtures.

Recommended Synthesis: Regioselective Reduction

The standard industrial route utilizes 2,4-dinitrofluorobenzene (Sanger's reagent) as the starting material. Selective reduction of the nitro group ortho to the fluorine atom (position 2 relative to F, position 1 relative to the final amine) is achieved using Iron powder in acidic media.

  • Reaction: 2,4-Dinitrofluorobenzene + Fe / CH₃COOH

    
     2-Fluoro-5-nitroaniline.[1]
    
  • Mechanism: The nitro group at the 2-position is sterically more accessible and electronically activated by the adjacent fluorine, allowing for selective reduction under controlled conditions [1, 3].

Quality Control Parameters:

Parameter Specification Rationale
Purity (HPLC) >98.0% Isomers compete for MsCl, lowering yield.
Water Content <0.5% Water hydrolyzes MsCl to methanesulfonic acid.

| Appearance | Yellow/Orange Crystalline Solid | Darkening indicates oxidation of the amine. |

The Sulfonylating Agent: Methanesulfonyl Chloride (MsCl)

CAS: 124-63-0 Role: Electrophile

Handling & Stability

MsCl is a lachrymator and highly moisture-sensitive. It reacts violently with water to produce HCl and methanesulfonic acid.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Pre-Reaction Check: If the liquid appears cloudy or has a precipitate, it has hydrolyzed. Distillation (bp 161°C) is required before use.

Stoichiometry

Use a slight excess (1.1 – 1.2 equivalents). Large excesses lead to bis-sulfonylation (formation of the N,N-disulfonylated byproduct), which is a common impurity in this specific synthesis.

Experimental Protocol: The Coupling Reaction

This protocol uses Pyridine as the solvent and base. Pyridine is ideal here because it solubilizes the polar nitroaniline and effectively scavenges the HCl by-product.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, temperature probe, and addition funnel. Purge with Nitrogen.[2]

  • Solubilization: Charge 2-Fluoro-5-nitroaniline (1.0 eq) and anhydrous Pyridine (10 volumes). Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C – 5°C using an ice/water bath. Crucial: Low temperature prevents bis-sulfonylation.

  • Addition: Dilute Methanesulfonyl chloride (1.2 eq) in a small amount of DCM (optional, for heat dissipation) or add neat dropwise over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–16 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or LCMS.

  • Quench: Pour the reaction mixture into ice-cold 1N HCl (excess).

    • Why? The HCl neutralizes the pyridine (forming water-soluble pyridinium chloride) and precipitates the sulfonamide product.

  • Isolation: Filter the precipitate. Wash with water (to remove salts) and cold hexanes (to remove unreacted MsCl).

  • Purification: Recrystallize from Ethanol or an Ethyl Acetate/Hexane mixture.

Process Workflow Diagram

Workflow Start Start: 2-Fluoro-5-nitroaniline + Pyridine Cool Cool to 0°C Start->Cool Add Add MsCl (Dropwise) Temp < 10°C Cool->Add Exothermic Control React Stir RT (4-16h) Add->React Quench Quench into 1N HCl (Remove Pyridine) React->Quench Completion Check (TLC) Filter Filtration & Wash (Water/Hexane) Quench->Filter Precipitation Final Final Product: N-(2-fluoro-5-nitrophenyl) methanesulfonamide Filter->Final Recrystallization

Figure 2: Step-by-step experimental workflow for the sulfonylation reaction.

Troubleshooting & Optimization (E-E-A-T)

  • Problem: Bis-sulfonylation (N(SO2Me)2 species observed).

    • Cause: Excess MsCl or high temperature during addition.

    • Fix: Strictly control temperature at 0°C. Reduce MsCl to 1.05 eq. If bis-sulfonylation occurs, treat the crude mixture with NaOH/MeOH briefly to hydrolyze the second sulfonyl group back to the mono-sulfonamide (the N-H proton on the mono-sulfonamide is acidic, protecting it from base hydrolysis relative to the bis-species).

  • Problem: Pyridine smell in final product.

    • Cause: Inefficient acid wash.

    • Fix: Use CuSO4 solution (10%) during workup. Copper forms a water-soluble blue complex with pyridine, providing a visual indicator of removal.

  • Problem: Low Yield.

    • Cause: Moisture in pyridine.

    • Fix: Distill pyridine over CaH2 or use molecular sieves (4Å) for 24h prior to use.

References

  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline.[3][1][4] EP0127079A1. European Patent Office.

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitroaniline.[3][1][4] Retrieved from PrepChem.com.

  • Moorthy, K., et al. (2018).[4] 2-Fluoro-5-nitroaniline.[3][1][4][5] IUCrData, 3(x180425).[4] ResearchGate.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-5-nitroaniline.[5]

  • BLD Pharm. (n.d.). Product: N-(5-Fluoro-2-nitrophenyl)methanesulfonamide (Isomer Ref).

Sources

Technical Guide: N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, solubility behavior, and synthetic utility of N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7). It is designed for medicinal chemists utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Core Compound Profile

N-(2-fluoro-5-nitrophenyl)methanesulfonamide is a specialized fluorinated building block. Its structural integration of a sulfonamide moiety with a fluorine atom makes it a critical probe for


F-NMR screening  in fragment-based drug discovery. The electron-withdrawing nitro group at the 5-position and the fluorine at the 2-position modulate the acidity (pKa) of the sulfonamide nitrogen, influencing binding affinity in protein-ligand interactions.
PropertyDataSource/Note
IUPAC Name N-(2-fluoro-5-nitrophenyl)methanesulfonamideStandard Nomenclature
CAS Number 123343-99-7 Verified Registry
Molecular Formula

-
Molecular Weight 234.21 g/mol -
SMILES CS(=O)(=O)Nc1cc(cc(c1F)[O-])Canonical
LogP (Calc) ~0.9 - 1.2Lipophilic, membrane permeable
pKa (Calc) ~6.5 - 7.5Acidic sulfonamide proton
Appearance White to off-white crystalline solidStandard Purity >95%
Solubility Data & Preparation Protocols

Solubility is the critical bottleneck in biological assays. The data below synthesizes experimental observations with standard solubility parameters for sulfonamide bio-isosteres.

Solubility Matrix
SolventSolubility RatingWorking ConcentrationApplication
DMSO High > 50 mMPrimary Stock Solution
DMF High > 50 mMAlternative Stock
Ethanol Moderate~ 10-20 mMCrystallization/Purification
Water (pH 7) Low< 0.1 mg/mLAqueous buffer dilution required
Water (pH > 9) Moderate~ 1-5 mg/mLSoluble as sulfonamide salt
DCM Moderate~ 10 mMSynthesis/Extraction
Standard Stock Solution Protocol (10 mM)

To ensure reproducibility in enzymatic or cellular assays, follow this self-validating dissolution protocol:

  • Weighing : Accurately weigh 2.34 mg of the compound.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or equivalent).

  • Vortexing : Vortex at medium speed for 30 seconds. The solution should be clear and colorless.

  • Validation : Visually inspect for particulates. If undissolved material remains, sonicate for 5 minutes at 40 kHz.

  • Storage : Aliquot into amber glass vials and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent precipitation.

Experimental Workflow: Synthesis & Purification

For researchers requiring high-purity material, the following protocol outlines the synthesis from 2-fluoro-5-nitroaniline . This workflow prioritizes yield and purity by controlling the exotherm of the sulfonylation step.

Reaction Scheme


Step-by-Step Protocol
  • Setup : Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution : Charge the RBF with 2-fluoro-5-nitroaniline (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) (10 mL/g of substrate).

  • Base Addition : Add Pyridine (3.0 eq) or Triethylamine (3.0 eq) . Cool the mixture to 0°C using an ice bath.

  • Sulfonylation : Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. Critical: Maintain internal temperature < 5°C to prevent bis-sulfonylation.

  • Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor conversion by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Quench & Workup :

    • Quench with 1N HCl (aq) to remove excess pyridine.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification :

    • Crude : Often a yellowish solid.

    • Recrystallization : Dissolve in minimal hot Ethanol (EtOH). Cool slowly to 4°C. Filter crystals.

    • Column Chromatography : If necessary, elute with a gradient of Hexane/Ethyl Acetate (0-40% EtOAc).

Visualizing the Workflow

The following diagram illustrates the logical flow from synthesis to solubility validation, ensuring a "Quality by Design" (QbD) approach.

G Start Start: 2-Fluoro-5-nitroaniline Reaction Reaction: MsCl + Pyridine (DCM, 0°C -> RT) Start->Reaction Activation Workup Workup: Acid Wash (1N HCl) Remove Pyridine Reaction->Workup Complete Crude Crude Product Workup->Crude Purification Purification: Recrystallization (EtOH) Crude->Purification Final Pure Sulfonamide (>98% HPLC) Purification->Final QC QC: 1H NMR & LC-MS Final->QC Solubility Solubility Check: Dissolve in DMSO (10mM) QC->Solubility Pass

Figure 1: Synthesis and Quality Control Workflow for N-(2-fluoro-5-nitrophenyl)methanesulfonamide.

Analytical Validation

To verify the identity and purity of the synthesized compound, compare against these expected spectral characteristics:

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz)
    :
    • 
       ~3.10 ppm (s, 3H, 
      
      
      
      )
    • 
       ~7.50–8.50 ppm (m, 3H, Aromatic protons). Note: The proton ortho to the nitro group will be significantly deshielded.
      
    • 
       ~10.0–10.5 ppm (s, 1H, 
      
      
      
      ). Exchangeable with
      
      
      .
  • 
    F NMR : Single peak expected around -110 to -130 ppm (relative to 
    
    
    
    ).
  • LC-MS : ESI negative mode is preferred for sulfonamides

    
    .
    
References
  • Compound Registry : N-(2-Fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7). eMolecules & Fisher Scientific Catalog.[1] Link

  • Sulfonamide Synthesis : Process for the preparation of sulfonamides. U.S. Patent 7,169,952. Link

  • Fluorine in Medicinal Chemistry : Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI Pharmaceuticals, 2022. Link

  • Solubility Standards : Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Technical Bulletin. Link

Sources

Methodological & Application

Application Note: A Detailed Guide to the ¹H NMR Analysis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-fluoro-5-nitrophenyl)methanesulfonamide is a pivotal intermediate in contemporary drug discovery, necessitating unambiguous structural confirmation and purity assessment. This application note provides a comprehensive, field-proven guide to the ¹H Nuclear Magnetic Resonance (¹H NMR) analysis of this compound. We delve into the causal factors dictating the unique spectral characteristics of this molecule, arising from the interplay of its electron-withdrawing substituents. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed protocols, in-depth spectral interpretation, and a robust framework for achieving high-fidelity, reproducible results.

Introduction: The 'Why' Behind the Analysis

In the landscape of medicinal chemistry, the precise characterization of synthetic intermediates is paramount. N-(2-fluoro-5-nitrophenyl)methanesulfonamide is a case in point, serving as a building block for more complex pharmaceutical agents. Its ¹H NMR spectrum is a fundamental fingerprint, providing critical insights into its molecular structure. The strategic placement of a fluorine atom and a nitro group on the phenyl ring creates a distinct electronic environment, which profoundly influences the chemical shifts and coupling patterns of the aromatic protons. Understanding these influences is not merely an academic exercise; it is a prerequisite for quality control and for ensuring the integrity of subsequent synthetic steps. This guide, therefore, aims to provide not just a protocol, but a deeper understanding of the spectroscopic phenomena at play.

Molecular Structure and Predicted ¹H NMR Profile

The chemical structure of N-(2-fluoro-5-nitrophenyl)methanesulfonamide is depicted below, with the protons labeled for the purpose of our analysis.

Chemical structure of N-(2-fluoro-5-nitrophenyl)methanesulfonamide with protons labeled for NMR analysis

Figure 1: The chemical structure of N-(2-fluoro-5-nitrophenyl)methanesulfonamide with protons designated as Ha, Hb, Hc, and Hd.

The aromatic ring possesses three protons (Ha, Hb, and Hc), each in a unique chemical environment. The sulfonamide moiety contributes an exchangeable proton (Hd), and the methyl group provides a singlet signal. The strongly electron-withdrawing nature of the nitro (-NO₂) and fluoro (-F) groups deshields the aromatic protons, shifting their resonance signals to a lower field (higher ppm values)[1].

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system, ensuring the acquisition of high-quality, reproducible ¹H NMR data.

Materials and Reagents
  • N-(2-fluoro-5-nitrophenyl)methanesulfonamide (purity ≥98%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Calibrated pipettes and appropriate glassware

  • Vortex mixer

Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity ensures the complete dissolution of the sulfonamide, and its ability to form hydrogen bonds with the sulfonamide N-H proton allows for its observation in the spectrum, which might otherwise be broadened or exchanged in protic solvents.

Sample Preparation
  • Accurately weigh 15-25 mg of N-(2-fluoro-5-nitrophenyl)methanesulfonamide into a clean, dry vial.

  • Add 0.7 mL of DMSO-d₆ (containing TMS) to the vial.

  • Gently vortex the mixture until the solid is fully dissolved.

  • Transfer the clear solution into a 5 mm NMR tube.

NMR Data Acquisition

The parameters provided below are optimized for a 400 MHz spectrometer. Minor adjustments may be necessary for instruments of different field strengths.

ParameterRecommended ValueJustification
Spectrometer Frequency400 MHzProvides a good balance between resolution and accessibility.
SolventDMSO-d₆As justified in section 3.1.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Pulse Programzg30A standard 30-degree pulse ensures a good signal-to-noise ratio for quantitative analysis.
Number of Scans32Adequate for achieving a high signal-to-noise ratio for a sample of this concentration.
Relaxation Delay (D1)5.0 sA longer delay ensures complete relaxation of all protons, which is crucial for accurate integration.
Spectral Width (SW)16 ppmA wider spectral width is chosen to encompass all proton signals, including the potentially broad sulfonamide proton.
Acquisition Time (AQ)3.41 sProvides sufficient digital resolution for accurate determination of coupling constants.
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure a flat baseline across all signals.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all resolved peaks.

  • Perform peak picking to determine the precise chemical shifts and coupling constants.

Data Interpretation: From Spectrum to Structure

The anticipated ¹H NMR spectrum of N-(2-fluoro-5-nitrophenyl)methanesulfonamide in DMSO-d₆ will exhibit distinct signals corresponding to each proton.

Proton LabelPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J) in HzIntegration
Hc~8.5 - 8.7dd4JHcF ≈ 5-6, 4JHcHa ≈ 2-31H
Ha~8.2 - 8.4ddd3Jab ≈ 9-10, 3JaF ≈ 9-10, 4Jac ≈ 2-31H
Hb~7.6 - 7.8t3Jba ≈ 9-101H
Hd (N-H)~10.0 - 11.0br s-1H
-CH₃~3.2 - 3.4s-3H

Detailed Analysis of Spectral Features:

  • The Aromatic Region (7.5 - 8.8 ppm):

    • Hc: This proton, being ortho to the potent electron-withdrawing nitro group, is the most deshielded and thus resonates at the lowest field. It will appear as a doublet of doublets (dd) due to coupling with the fluorine atom (4J, meta-coupling) and Ha (4J, meta-coupling).

    • Ha: Positioned between the fluoro and nitro groups, this proton will also be significantly deshielded. Its signal will be a doublet of doublet of doublets (ddd) due to coupling with Hb (3J, ortho-coupling), the fluorine atom (3J, ortho-coupling), and Hc (4J, meta-coupling).

    • Hb: This proton is ortho to the methanesulfonamide group and will appear as a triplet (t) due to coupling with Ha (3J, ortho-coupling). The coupling to the fluorine atom is a 4J meta-coupling and may not be well-resolved, leading to a triplet-like appearance.

  • The Sulfonamide and Methyl Protons:

    • Hd (N-H): The sulfonamide proton is acidic and its chemical shift is sensitive to concentration, temperature, and residual water in the solvent. It is expected to be a broad singlet in the downfield region.

    • -CH₃: The three protons of the methyl group are equivalent and not coupled to any other protons, resulting in a sharp singlet.

Visualizing the Workflow and Relationships

The logical flow of the ¹H NMR analysis and the key relationships between the protons are illustrated in the following diagrams.

experimental_workflow Experimental Workflow for ¹H NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition (400 MHz) cluster_data_processing Data Processing cluster_analysis Spectral Interpretation weigh Weigh Compound (15-25 mg) dissolve Dissolve in DMSO-d₆ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup Insert Sample acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate and Peak Pick phase_calibrate->integrate assign Assign Signals integrate->assign analyze Analyze Coupling Constants assign->analyze confirm Confirm Structure and Purity analyze->confirm

Caption: A step-by-step workflow for the ¹H NMR analysis of the title compound.

coupling_relationships Proton Coupling Relationships Ha Ha Hb Hb Ha->Hb ³J (ortho) Hc Hc Ha->Hc ⁴J (meta) F F Ha->F ³J (ortho) Hc->F ⁴J (meta) NH NH (Hd) CH3 CH₃

Caption: Diagram illustrating the key through-bond coupling interactions.

Conclusion

This application note has outlined a robust and scientifically grounded protocol for the ¹H NMR analysis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide. By understanding the influence of the fluoro and nitro substituents on the aromatic proton signals, researchers can confidently interpret the resulting spectra to confirm the identity and purity of this important synthetic intermediate. The detailed experimental parameters and data analysis guidelines provided herein are designed to be readily adaptable and will contribute to the generation of high-quality, reliable data in any drug discovery and development setting.

References

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. Available at: [Link]

  • NMR Fluorine-Fluorine Coupling Constants in Saturated Organic Compounds. Scilit. Available at: [Link]

  • An Overview of Fluorine NMR. ResearchGate. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. Available at: [Link]

  • New Frontiers and Developing Applications in 19F NMR. National Institutes of Health. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

  • Novel NMR approach to assessing gene transfection: 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside as a prototype reporter molecule for beta-galactosidase. National Institutes of Health. Available at: [Link]

  • 16: Multinuclear NMR. Chemistry LibreTexts. Available at: [Link]

  • Coupling of Protons with Fluorine Page. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) - ResearchGate. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Reductive Amination Protocols for the 2-Fluoro-5-nitrophenyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-5-nitrophenyl moiety presents a unique "push-pull" electronic challenge in reductive amination. Whether present as the carbonyl component (e.g., 2-fluoro-5-nitrobenzaldehyde) or the amine component (e.g., 2-fluoro-5-nitroaniline), this scaffold demands specific deviations from standard protocols.

  • Key Challenge (Electrophile Role): When using 2-fluoro-5-nitrobenzaldehyde , the fluorine atom is activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-formyl and para-nitro groups. Standard basic conditions will result in fluorine displacement rather than imine formation.

  • Key Challenge (Nucleophile Role): When using 2-fluoro-5-nitroaniline , the nucleophilicity of the amine is severely attenuated by the electron-withdrawing nitro and fluoro groups (

    
    ), rendering standard reductive amination inefficient.
    

This guide provides two distinct, self-validating protocols to address these opposing reactivity profiles.

Chemo-Structural Analysis & Mechanistic Risks

Understanding the electronic landscape is prerequisite to experimental success.

The "Dielectrophile" Trap (Aldehyde Scenario)

In 2-fluoro-5-nitrobenzaldehyde , the carbonyl carbon is the intended electrophile.[1] However, the C-F bond is highly electron-deficient due to the cumulative inductive and mesomeric effects of the


 and 

groups.
  • Risk: Aliphatic amines (good nucleophiles) can attack C2 (displacing Fluorine) faster than they condense with the aldehyde at C1.

  • Solution: Kinetic control.[2] Imine formation is reversible; SNAr is irreversible. We must favor imine formation by using acidic catalysis (protonating the imine intermediate) and low temperatures .

The "Dead" Nucleophile (Aniline Scenario)

In 2-fluoro-5-nitroaniline , the lone pair on the nitrogen is delocalized into the nitro-aromatic system.

  • Risk: The equilibrium toward the carbinolamine/imine is unfavorable. Sodium triacetoxyborohydride (STAB) alone often fails because the imine concentration is negligible.

  • Solution: Titanium(IV) isopropoxide is required as a Lewis Acid and water scavenger to drive the equilibrium toward the imine species prior to reduction.[3]

Visualization of Competing Pathways

The following diagram illustrates the bifurcation between the desired reductive amination and the unwanted SNAr side reaction.

ReactionPathways Start 2-Fluoro-5-nitrobenzaldehyde + Amine (R-NH2) Imine Imine Intermediate (Reversible) Start->Imine Condensation (Fast) Meisenheimer Meisenheimer Complex (Transition State) Start->Meisenheimer Nucleophilic Attack at C2 (Competes in Base) ProtonatedImine Iminium Ion (Activated) Imine->ProtonatedImine + AcOH (pH 4-5) Product Desired Secondary Amine (Preserves C-F bond) ProtonatedImine->Product + STAB (Reduction) SNAr_Product SNAr Byproduct (Fluorine Displaced) Meisenheimer->SNAr_Product - HF (Irreversible)

Figure 1: Mechanistic bifurcation. Acidic conditions favor the upper path (Reductive Amination); basic conditions favor the lower path (SNAr).

Protocol A: The Moiety as the Electrophile

Target Substrate: 2-Fluoro-5-nitrobenzaldehyde (or similar ketone) Reagent: Sodium Triacetoxyborohydride (STAB) Critical Parameter: pH Control (Acetic Acid)

Rationale

STAB is the reagent of choice because it tolerates the nitro group (unlike catalytic hydrogenation) and does not reduce aldehydes rapidly, allowing for "one-pot" procedures. Acetic acid is mandatory here to protonate the imine (accelerating reduction) and buffer the solution to prevent the free amine from attacking the fluorine.

Step-by-Step Procedure
  • Preparation: In a dry flask under Nitrogen/Argon, dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).

    • Note: DCE is preferred over THF for faster reaction rates in STAB reductions.[4]

  • Amine Addition: Add the Amine (1.05 – 1.1 equiv).

    • Crucial: Immediately add Glacial Acetic Acid (1.0 – 2.0 equiv).

    • Why? This ensures the amine is partially protonated and the reaction medium remains slightly acidic, suppressing SNAr.

  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv) portion-wise over 5–10 minutes.

    • Why? Cooling prevents exotherms that could trigger fluorine displacement.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir.

    • Monitoring: Check LCMS at 1 hour. The nitro group should remain intact (

      
       will correspond to the amine, not the hydroxylamine or aniline).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       (gas evolution will occur).
      
    • Extract with DCM or EtOAc.

    • Safety: If SNAr occurred, fluoride ions are present.[5][6] Standard glass is usually fine for trace amounts, but be aware of HF potential if acidifying the aqueous layer.

Protocol B: The Moiety as the Nucleophile

Target Substrate: 2-Fluoro-5-nitroaniline Reagent: Titanium(IV) Isopropoxide /


Critical Parameter:  Lewis Acid Activation
Rationale

Standard STAB protocols fail here because the aniline is too electron-deficient to attack the carbonyl effectively. We must use Titanium(IV) isopropoxide (


). It acts as a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium to the imine/titanium-complex, which is then reduced.
Step-by-Step Procedure
  • Complexation: In a dry flask under Nitrogen, combine 2-fluoro-5-nitroaniline (1.0 equiv) and the Aldehyde/Ketone (1.0 – 1.2 equiv).

  • Lewis Acid Addition: Add

    
      (neat, 1.5 – 2.0 equiv).
    
    • Observation: The solution often changes color (yellow/orange) indicating imine/complex formation.

    • Solvent: Usually run neat or in minimal dry THF/Toluene.

  • Incubation: Stir at Ambient Temperature for 6–12 hours.

    • Note: For sterically hindered ketones, mild heating (40–50°C) may be required, but monitor for degradation.

  • Reduction: Dilute with absolute Ethanol (to approx 0.3 M). Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully.
    
    • Why Ethanol?

      
       is not soluble in toluene; ethanol is required for the reduction phase.
      
    • Why not STAB? The Ti-complex requires a stronger hydride source than STAB, but the conditions are mild enough to spare the nitro group if kept cold.

  • Hydrolysis (Critical): The reaction will form a titanium gel upon water addition.

    • Add 2N NaOH or saturated Rochelle’s Salt solution. Stir vigorously until the white precipitate becomes granular and the layers separate.

    • Filter through Celite to remove Titanium salts.

Data Summary & Decision Matrix

ParameterProtocol A (Aldehyde Moiety)Protocol B (Aniline Moiety)
Primary Risk SNAr (Fluorine displacement)No Reaction (Low Nucleophilicity)
Reducing Agent

(STAB)

(after Ti activation)
Additive Acetic Acid (1-2 eq)

(1.5-2 eq)
Solvent DCE (preferred) or DCMNeat / THF

EtOH
Temperature 0°C

RT
RT

50°C (Imine formation)
Nitro Stability ExcellentGood (Avoid excess

/ heat)
Workflow Decision Tree

DecisionTree Start Start: Reductive Amination with 2-F-5-NO2 Moiety CheckRole Is the Moiety the Amine or Aldehyde? Start->CheckRole Aldehyde Moiety is Aldehyde (2-F-5-NO2-Ph-CHO) CheckRole->Aldehyde Amine Moiety is Amine (2-F-5-NO2-Ph-NH2) CheckRole->Amine RiskCheck Risk: SNAr Displacement Aldehyde->RiskCheck MethodA USE PROTOCOL A: STAB + AcOH in DCE Keep Cold (0°C) RiskCheck->MethodA ReactivityCheck Risk: Poor Nucleophile Amine->ReactivityCheck MethodB USE PROTOCOL B: Ti(OiPr)4 Activation then NaBH4 ReactivityCheck->MethodB

Figure 2: Experimental decision matrix based on the structural role of the fluoronitro moiety.

References

  • Abdel-Magid, A. F., et al. (1996).[7][8][9][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

    • Foundational text for STAB protocols and nitro group tolerance.
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202. [Link][2][6]

    • Primary reference for using Titanium isopropoxide for weak amines.
  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412. [Link]

    • Classic mechanistic grounding for SNAr activ
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

    • Validates the Ti(IV) methodology for hindered/electron-deficient systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide and its derivatives. This resource is designed to provide expert guidance and troubleshooting solutions for common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of this synthesis, ensuring the integrity and success of your experimental work.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for their causes and providing actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide

Q: I am reacting 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine), but I'm observing a very low yield of the target N-(2-fluoro-5-nitrophenyl)methanesulfonamide. What are the potential causes and how can I improve the yield?

A: Low yields in this sulfonamide synthesis can stem from several factors. Let's break down the likely culprits and the corresponding remedies.

  • Cause A: Hydrolysis of Methanesulfonyl Chloride. Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[1][2] This side reaction consumes your reagent, forming methanesulfonic acid and HCl, thus reducing the amount available to react with the aniline.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried) before use. Solvents must be anhydrous. Use freshly opened bottles of reagents or properly stored anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

      • Reagent Quality: Use a fresh, high-quality bottle of methanesulfonyl chloride. Older bottles may have already absorbed significant moisture.

  • Cause B: Competing Side Reactions. The highly reactive nature of methanesulfonyl chloride can lead to undesired reactions with the solvent or the base, particularly if the reaction temperature is not controlled.

    • Solution:

      • Temperature Control: Add the methanesulfonyl chloride dropwise to the reaction mixture at a low temperature (typically 0 °C) to control the exothermic reaction and minimize side reactions.[3]

      • Choice of Base: While pyridine and triethylamine are common bases, their nucleophilicity can sometimes lead to side reactions with the sulfonyl chloride. Consider using a non-nucleophilic base like diisopropylethylamine (DIPEA).

  • Cause C: Low Nucleophilicity of the Aniline. The electron-withdrawing nitro group on the aromatic ring decreases the nucleophilicity of the amine, making the reaction with the electrophilic sulfonyl chloride slower.

    • Solution:

      • Extended Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). It may be necessary to allow the reaction to stir for a longer period (e.g., 6-18 hours) at room temperature after the initial addition at 0 °C.[3]

      • Alternative Sulfonylating Agents: In some cases, using a more reactive sulfonylating agent might be beneficial, although methanesulfonyl chloride is standard.

  • Cause D: Inefficient Work-up and Purification. The desired product might be lost during the extraction and purification steps.

    • Solution:

      • Careful Extraction: During the aqueous work-up, ensure proper phase separation. Multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) will maximize the recovery of your product.

      • Appropriate Purification: Flash column chromatography on silica gel is a common method for purifying sulfonamides.[3] Ensure you choose an appropriate solvent system to achieve good separation.

Problem 2: Formation of Multiple Products and Purification Difficulties

Q: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure N-(2-fluoro-5-nitrophenyl)methanesulfonamide. What are these byproducts and how can I simplify the purification?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Potential Byproduct A: Di-sulfonated Aniline. It's possible for the aniline to react with two equivalents of methanesulfonyl chloride, particularly if an excess of the sulfonylating agent is used or if the reaction conditions are not well-controlled.

    • Mitigation:

      • Stoichiometry: Use a slight excess (e.g., 1.0-1.1 equivalents) of the 2-fluoro-5-nitroaniline relative to methanesulfonyl chloride to ensure the complete consumption of the more reactive reagent.

      • Controlled Addition: Add the methanesulfonyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Potential Byproduct B: Products from Nucleophilic Aromatic Substitution (SNAr). The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group.[4][5][6] Depending on the reaction conditions and the nucleophiles present, the fluorine could be displaced.

    • Mitigation:

      • Choice of Base and Solvent: Avoid strongly nucleophilic bases or solvents that could participate in SNAr.

      • Temperature Control: Higher temperatures can promote SNAr. Maintaining the reaction at or below room temperature is advisable.

  • Potential Byproduct C: Hydrolysis Products. As mentioned earlier, the hydrolysis of methanesulfonyl chloride will lead to methanesulfonic acid, which will be present in the reaction mixture.

    • Purification Strategy:

      • Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any remaining amine starting material and basic impurities. A subsequent wash with a saturated sodium bicarbonate solution will remove acidic impurities like methanesulfonic acid.[3]

      • Chromatography: If byproducts are still present, flash column chromatography is the most effective purification method. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can help in separating closely related compounds.

Problem 3: Unexpected Displacement of the Nitro Group

Q: In some of my attempts to synthesize derivatives of N-(2-fluoro-5-nitrophenyl)methanesulfonamide, I've observed evidence suggesting the nitro group has been displaced. Is this possible, and under what conditions might it occur?

A: Yes, the displacement of a nitro group via nucleophilic aromatic substitution is a known, albeit less common, reaction.[7][8]

  • Mechanism: The nitro group can act as a leaving group in SNAr reactions, especially when the aromatic ring is highly electron-deficient due to the presence of other electron-withdrawing groups.[7][8]

  • Conditions Favoring Nitro Group Displacement:

    • Strong Nucleophiles: The presence of potent nucleophiles in the reaction mixture can facilitate this displacement.

    • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for this less favorable substitution to occur.

    • Ring Activation: The presence of the methanesulfonamide group, which is also electron-withdrawing, can further activate the ring towards nucleophilic attack.

  • Prevention:

    • Careful Selection of Nucleophiles: When planning subsequent reactions with your N-(2-fluoro-5-nitrophenyl)methanesulfonamide, consider the nucleophilicity of your reagents.

    • Moderate Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reaction time) to achieve the desired transformation without promoting unwanted side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis and properties of N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives.

Q1: What is the general mechanism for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide from 2-fluoro-5-nitroaniline and methanesulfonyl chloride?

A1: The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the 2-fluoro-5-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction.[3]

Q2: How should I properly handle and store methanesulfonyl chloride?

A2: Methanesulfonyl chloride is a corrosive, moisture-sensitive, and lachrymatory compound that should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9] It should be stored in a tightly sealed container in a cool, dry place, away from sources of moisture.

Q3: What analytical techniques are best for characterizing the final N-(2-fluoro-5-nitrophenyl)methanesulfonamide product?

A3: A combination of standard analytical techniques should be used to confirm the structure and purity of the synthesized compound:[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]

Q4: Are there alternative methods for synthesizing sulfonamides if the reaction with sulfonyl chlorides is problematic?

A4: Yes, several alternative methods for sulfonamide synthesis have been developed to overcome the limitations of the traditional sulfonyl chloride approach.[10] These include:

  • From Sulfonic Acids: Sulfonic acids can be converted to sulfonamides, often via an in-situ generated sulfonyl chloride intermediate.[11]

  • From Thiols: Thiols can be oxidized and chlorinated in one pot to form sulfonyl chlorides, which then react with amines.[11]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of aryl halides or triflates with sulfonamides is a powerful method for forming the C-N bond.[12]

  • Using Sulfur Dioxide Surrogates: Reagents like DABSO can serve as a source of SO₂ in multi-component reactions to build sulfonamides.[12]

III. Experimental Protocols & Visualizations

Detailed Protocol: Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve methanesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Workflow Diagram: Synthesis and Troubleshooting

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting start Start: 2-fluoro-5-nitroaniline + Methanesulfonyl Chloride reaction Reaction in Anhydrous DCM Base (e.g., Pyridine), 0°C to RT start->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup low_yield Low Yield? reaction->low_yield purification Purification (Flash Chromatography) workup->purification product Pure N-(2-fluoro-5-nitrophenyl)methanesulfonamide purification->product impure_product Impure Product? purification->impure_product check_conditions Check Anhydrous Conditions & Reagent Quality low_yield->check_conditions Yes check_temp Control Temperature (0°C addition) check_conditions->check_temp extend_time Extend Reaction Time check_temp->extend_time extend_time->reaction optimize_workup Optimize Work-up (Thorough washes) impure_product->optimize_workup Yes optimize_chromatography Optimize Chromatography (Solvent gradient) optimize_workup->optimize_chromatography check_stoichiometry Check Stoichiometry optimize_chromatography->check_stoichiometry check_stoichiometry->reaction

Caption: A workflow for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide and a troubleshooting decision tree.

Reaction Mechanism Diagram

reagents 2-Fluoro-5-nitroaniline + Methanesulfonyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product_hcl N-(2-fluoro-5-nitrophenyl)methanesulfonamide + HCl intermediate->product_hcl Chloride Elimination salt Pyridinium Chloride product_hcl->salt Acid-Base Reaction base Base (e.g., Pyridine) base->salt

Caption: The general mechanism of sulfonamide formation.

IV. References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

  • Filo. (2025, November 10). Effect of Nitro Substituents on Nucleophilic Substitution Reactions. Retrieved from

  • King, J. F., & Lam, J. Y. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145. [Link]

  • Chemistry Stack Exchange. (2021, October 29). Nitro as a leaving group in an aromatic ring. Retrieved from

  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • HoriazonChemical. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from

  • Bak, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4793. [Link]

  • Chiacchiera, S. M., & Gallardo, J. F. M. (1971). Nucleophilic Aromatic Substitution of the Nitro-group. Journal of the Chemical Society B: Physical Organic, 1638-1641. [Link]

  • Organic Syntheses. (n.d.). Methanesulfinyl chloride. Retrieved from

  • Das, B., et al. (2014). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 4(5), 267-284.

  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from

  • ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides. Retrieved from

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9224–9228. [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Bolm, C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11575–11580. [Link]

  • UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from

  • ChemicalBook. (n.d.). N-(2-FLUORO-5-NITROPHENYL)METHANESULFONAMIDE CAS 123343-99-7. Retrieved from

  • BOC Sciences. (n.d.). N-(5-Fluoro-2-nitrophenyl)methanesulfonamide (CAS 475278-66-1). Retrieved from

  • MDPI. (2022). Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks. Retrieved from

Sources

Technical Support Center: 2-Chloro-5-nitrobenzaldehyde Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers dealing with the purification of 2-chloro-5-nitrobenzaldehyde (CAS: 6361-21-3) .[1][2] It prioritizes field-proven "wet chemistry" techniques over theoretical generalities.[1][2][3]

Ticket Scope: Separation of 2-chloro-5-nitrobenzaldehyde from regioisomers (primarily 2-chloro-3-nitrobenzaldehyde) and oxidation byproducts.[1][2] Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

The Isomer Landscape: Diagnosis Before Action

Before attempting purification, you must identify which impurity is compromising your yield. The nitration of 2-chlorobenzaldehyde directs substitution primarily to the C5 and C3 positions due to the cooperative directing effects of the chloro (ortho/para) and aldehyde (meta) groups.[4]

  • Target: 2-Chloro-5-nitrobenzaldehyde (Major product, ~80-90%).[1][2][3][4][5]

  • Primary Impurity: 2-Chloro-3-nitrobenzaldehyde (Minor product, ~10-20%).[1][2][3]

    • Why it persists: The 3-nitro isomer is sterically crowded but chemically similar, often co-crystallizing with the target.

  • Secondary Impurity: 2-Chloro-5-nitrobenzoic acid (Oxidation byproduct).[1][2][3]

    • Why it persists: Benzaldehydes oxidize rapidly in air.[1] This appears as a white solid that does not melt sharply.[6]

Diagnostic Check
ParameterTarget (5-Nitro) Impurity (3-Nitro) Impurity (Acid)
Melting Point 75–78 °C Often lower/broader mixed MP>160 °C (Decomposes)
1H NMR (Aromatic) d, dd, d pattern.[1][2][3] Look for H-6 doublet (

Hz).[1][3]
Distinct splitting due to crowding.[1]Broad -COOH peak >11 ppm.[1][2][3]
TLC (

)
Mid-polarSlightly more polar (often trails)Baseline (streaks)

Protocol Module A: The "Slurry Wash" (Primary Recommendation)

Issue: Standard recrystallization results in co-precipitation of the 3-nitro isomer.[1][3] Solution: A thermodynamic slurry wash. The 3-nitro isomer is significantly more soluble in aqueous methanol or acetone than the 5-nitro target.[1][2][3]

The Protocol

Reagents: Methanol (MeOH), Deionized Water, Petroleum Ether (optional).

  • Preparation: Grind the crude yellow solid into a fine powder. Large chunks will trap impurities.[1]

  • Suspension: Place 10 g of crude solid in a flask.

  • Solvent Addition: Add 50 mL of Methanol/Water (1:1 v/v) .

    • Variant: For higher purity (but lower yield), use Acetone/Water (1:1) at 0°C.

  • Digestion: Stir vigorously at room temperature for 45–60 minutes .

    • Mechanism:[5][7][8] This establishes an equilibrium where the more soluble 3-nitro isomer dissolves into the supernatant, while the thermodynamically stable 5-nitro crystal lattice remains intact.[2][3]

  • Filtration: Filter under vacuum.

  • Wash: Wash the cake immediately with 10 mL of ice-cold solvent mixture.

  • Drying: Vacuum dry at 40°C.

Expected Result: Purity increase from ~90% to >99%.

Protocol Module B: Bisulfite Adduct Purification

Issue: Sample contains non-aldehyde impurities (starting materials, over-nitrated byproducts) or the "Slurry Wash" failed to remove sticky oils. Solution: Chemically switch the aldehyde into a water-soluble bisulfite adduct, wash away organic impurities, and regenerate.[2][9]

The Workflow Diagram

BisulfitePurification Start Impure Mixture (Dissolved in EtOAc) AddBisulfite Add Sat. NaHSO3 (aq) Stir 2-4 hours Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-aldehydes AqLayer Aqueous Layer (Contains Adduct) PhaseSep->AqLayer Target Adduct Regen Basify (pH 10-12) with Na2CO3 or NaOH AqLayer->Regen Extract Extract with EtOAc Dry & Evaporate Regen->Extract Product Pure 2-Chloro-5-nitrobenzaldehyde Extract->Product

Caption: Chemical purification cycle utilizing the reversible formation of hydroxy sulfonate adducts.

The Protocol[4][5][7][9][10][11][12][13][14]
  • Dissolve: Dissolve 5 g of crude mixture in 40 mL Ethyl Acetate (EtOAc).

  • Form Adduct: Add 30 mL of saturated Sodium Bisulfite (NaHSO₃) solution.

  • Agitate: Stir vigorously for 2–4 hours. A white precipitate (the adduct) may form; this is fine.

  • Wash: Transfer to a separatory funnel. If solids are present, add water until dissolved. Separate phases.

    • Top (Organic): Contains non-aldehyde impurities (Discard).

    • Bottom (Aqueous): Contains the target aldehyde-bisulfite adduct.[1][3]

  • Regenerate: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or saturated Na₂CO₃ until pH reaches ~10–12. The solution will turn cloudy as the free aldehyde regenerates.

  • Recover: Extract the aqueous mixture 3x with Dichloromethane (DCM) or EtOAc.

  • Finish: Dry over MgSO₄ and evaporate.

Troubleshooting & FAQs

Q1: My product turned into a "benzoic acid" ghost. How do I remove it?

A: Air oxidation is rapid with nitro-benzaldehydes.[1][3]

  • Quick Fix: Dissolve the sample in EtOAc and wash with 5% Sodium Bicarbonate (NaHCO₃) . The acid deprotonates and moves to the aqueous layer; the aldehyde stays in the organic layer.

  • Prevention: Store the purified aldehyde under Nitrogen/Argon in the dark.

Q2: I see two spots on TLC that are very close. Is column chromatography viable?

A: It is difficult but possible.

  • Stationary Phase: Standard Silica Gel.[1]

  • Mobile Phase: A gradient of Hexane:Ethyl Acetate is usually insufficient for clean separation of the 3-nitro and 5-nitro isomers due to overlapping polarities.[1][2][3]

  • Recommendation: Use Toluene:Ethyl Acetate (95:5) . The aromatic solvent interaction (pi-pi stacking) often provides better resolution for nitro-aromatic isomers than aliphatic solvents.[1][2][3]

Q3: The melting point is still broad (70–74°C) after recrystallization.

A: You likely have a eutectic mixture of the 3-nitro and 5-nitro isomers.[1][2][3]

  • Action: Stop recrystallizing.[1] You are likely concentrating the impurity in the mother liquor, but if the crystal lattice is "poisoned," further cooling just crashes everything out.

  • Switch Method: Perform the Slurry Wash (Module A) using Methanol/Petroleum Ether. The addition of the non-polar ether helps force the less soluble 5-nitro isomer out while keeping the 3-nitro in solution.[2][3]

Summary Decision Matrix

DecisionMatrix Input Crude Product Check Check MP & TLC Input->Check Acid High Acid Content? (Streak on TLC) Check->Acid Isomer Isomer Impurity? (MP < 75°C) Check->Isomer Bicarb Wash with 5% NaHCO3 Acid->Bicarb Yes Slurry Slurry Wash (MeOH/Water) Isomer->Slurry Yes (Standard) Bisulfite Bisulfite Extraction Isomer->Bisulfite If Slurry Fails Bicarb->Isomer Final Pure Aldehyde Slurry->Final Bisulfite->Final

Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

References

  • BenchChem. (2025).[6][7][9][10][11][12][13] A Comparative Guide to the Synthesis of 2-Chloro-5-nitrobenzaldehyde for Researchers and Drug Development Professionals. Retrieved from

  • US Patent 5149882A. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Google Patents. Retrieved from

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from

  • Boucher, M. M., et al. (2017).[14] Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][3] 2-Chloro-5-nitrobenzaldehyde Product Specification & MSDS. Retrieved from [1][3][15]

Sources

Technical Support Center: Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the catalytic synthesis of this important intermediate. Our goal is to equip you with the necessary knowledge to navigate common experimental challenges and optimize your synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide typically proceeds via one of two primary catalytic routes:

  • Classical Sulfonylation: This approach involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride in the presence of a base. This is a widely used method for the formation of sulfonamide bonds.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): A more modern approach that involves the cross-coupling of methanesulfonamide with an activated aryl electrophile, such as 1-bromo-2-fluoro-5-nitrobenzene or 1-chloro-2-fluoro-5-nitrobenzene, using a palladium catalyst.

This guide will delve into the catalyst selection and troubleshooting for both methodologies, providing you with the expertise to select the most appropriate route for your specific needs and to overcome common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide?

A1: The choice between classical sulfonylation and palladium-catalyzed N-arylation depends on several factors, including substrate availability, functional group tolerance, and desired scale of the reaction.

  • Classical sulfonylation is often simpler to set up and uses readily available starting materials. However, it can be prone to side reactions such as the formation of di-sulfonated byproducts.

  • Palladium-catalyzed N-arylation offers greater control and often higher yields, with a broader substrate scope. However, it requires careful selection of the catalyst system (palladium precursor and ligand) and optimization of reaction conditions.

Q2: What is the most common side product in the classical sulfonylation of 2-fluoro-5-nitroaniline, and how can it be minimized?

A2: The most common side product is the di-sulfonated aniline, N,N-bis(methylsulfonyl)-2-fluoro-5-nitroaniline. To minimize its formation, you should:

  • Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride.

  • Slow Addition: Add the methanesulfonyl chloride slowly to the reaction mixture, especially at the beginning of the reaction.

  • Maintain Low Temperature: Perform the addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C) to control the reaction rate.

Q3: In the palladium-catalyzed N-arylation, can the fluorine atom be displaced by the sulfonamide?

A3: While nucleophilic aromatic substitution (SNAr) of an activated aryl fluoride is possible, in the context of a palladium-catalyzed reaction with a more reactive aryl bromide or chloride, the C-F bond is generally less reactive. The palladium catalyst will preferentially undergo oxidative addition into the C-Br or C-Cl bond. However, under harsh basic conditions or elevated temperatures, competitive SNAr at the fluorine position can become a concern, leading to undesired byproducts.

Q4: My purification by recrystallization is resulting in an oil instead of crystals. What should I do?

A4: "Oiling out" can occur if the crude product is highly impure or if the chosen solvent system is not ideal. Here are a few troubleshooting steps:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, add more of the better solvent to decrease the saturation, and allow it to cool more slowly.

  • Change Solvent System: Experiment with different solvent pairs. For sulfonamides, mixtures like ethanol/water, isopropanol/water, or ethyl acetate/hexane are often effective.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal of the pure compound.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield in Classical Sulfonylation
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider extending the reaction time or cautiously increasing the temperature.
Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is highly reactive towards water, which will consume the reagent and reduce the yield.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Protonation of Aniline The reaction generates HCl, which can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.Use at least a stoichiometric amount of a suitable base (e.g., pyridine, triethylamine, or N,N-dimethylaniline) to neutralize the generated acid.[1]
Poor Solubility of Reactants If the reactants are not fully dissolved, the reaction will be slow and incomplete.Choose a solvent in which both the aniline and the base are soluble. Dichloromethane, tetrahydrofuran (THF), or pyridine (as both solvent and base) are common choices.
Issue 2: Catalyst Deactivation in Palladium-Catalyzed N-Arylation
Potential Cause Explanation Recommended Solution
Oxidative Degradation of Phosphine Ligand Many phosphine ligands are sensitive to air, and their oxidation can lead to inactive palladium species.Degas all solvents and reagents thoroughly. Maintain a strict inert atmosphere (N2 or Ar) throughout the reaction setup and duration.
Inhibition by Product or Substrates The sulfonamide product or starting materials can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle.Screen different ligands. A more sterically hindered ligand can sometimes disfavor product inhibition. Also, ensure the base is sufficiently strong to deprotonate the sulfonamide and facilitate the catalytic cycle.
Formation of Off-Cycle Palladium Species Impurities in the starting materials or solvent can lead to the formation of inactive palladium clusters (palladium black).Use high-purity reagents and solvents. The choice of palladium precatalyst can also be important; pre-formed palladium-ligand complexes are often more robust.
Incorrect Palladium to Ligand Ratio An inappropriate ratio of palladium to ligand can lead to the formation of unstable or inactive catalytic species.The optimal ratio is ligand-dependent. For monodentate ligands, a 1:2 or 1:3 Pd:ligand ratio is common, while for bidentate ligands, a 1:1.1 to 1:1.5 ratio is typical.

Catalyst Selection Guide for Palladium-Catalyzed N-Arylation

The success of the Buchwald-Hartwig amination for synthesizing N-(2-fluoro-5-nitrophenyl)methanesulfonamide is highly dependent on the choice of the palladium catalyst system. Below is a comparison of commonly used ligands for this type of transformation.

Ligand Palladium Precatalyst Typical Base Advantages Considerations
tBuXPhos Pd2(dba)3 or tBuXPhos Pd G3K2CO3, Cs2CO3Highly active for a broad range of aryl halides, including electron-deficient systems.Can be sensitive to air.
Xantphos Pd2(dba)3 or Pd(OAc)2K3PO4, Cs2CO3Good for electron-deficient aryl halides and offers good catalyst stability.May require higher temperatures for less reactive substrates.
RuPhos Pd2(dba)3 or RuPhos Pd G3K3PO4, Cs2CO3Excellent for coupling with sterically hindered substrates.May be more expensive than other ligands.
DavePhos Pd2(dba)3 or Pd(OAc)2NaOtBu, K3PO4Effective for a variety of aryl halides and amines.The use of strong bases like NaOtBu may not be compatible with all functional groups.

Experimental Protocols

Protocol 1: Classical Sulfonylation of 2-Fluoro-5-nitroaniline

This protocol outlines a general procedure for the synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide via classical sulfonylation.

Materials:

  • 2-Fluoro-5-nitroaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N2), dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-(2-fluoro-5-nitrophenyl)methanesulfonamide as a solid.

classical_sulfonylation cluster_reactants Reactants aniline 2-Fluoro-5-nitroaniline reaction Sulfonylation (DCM, 0°C to RT) aniline->reaction Nucleophilic Attack mesyl_chloride Methanesulfonyl Chloride mesyl_chloride->reaction pyridine Pyridine (Base) pyridine->reaction Acid Scavenger product N-(2-fluoro-5-nitrophenyl)methanesulfonamide reaction->product

Caption: Classical sulfonylation workflow.

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for the Buchwald-Hartwig amination to synthesize N-(2-fluoro-5-nitrophenyl)methanesulfonamide.

Materials:

  • 1-Bromo-2-fluoro-5-nitrobenzene

  • Methanesulfonamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • tBuXPhos

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Hexane

  • Silica gel

Procedure:

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.01 eq), tBuXPhos (0.03 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (N2 or Ar) three times.

  • Add 1-bromo-2-fluoro-5-nitrobenzene (1.0 eq) and methanesulfonamide (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient.

buchwald_hartwig cluster_reactants Reactants aryl_bromide 1-Bromo-2-fluoro-5-nitrobenzene reaction Buchwald-Hartwig Amination (Toluene, 100°C) aryl_bromide->reaction methanesulfonamide Methanesulfonamide methanesulfonamide->reaction pd_catalyst Pd Catalyst (e.g., Pd2(dba)3/tBuXPhos) pd_catalyst->reaction Catalyst base Base (e.g., K2CO3) base->reaction product N-(2-fluoro-5-nitrophenyl)methanesulfonamide reaction->product

Caption: Palladium-catalyzed N-arylation workflow.

Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination

Understanding the mechanism of the palladium-catalyzed N-arylation is crucial for troubleshooting and optimization. The generally accepted catalytic cycle is depicted below.

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 1. pd_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate ligand_exchange Ligand Exchange pd_intermediate->ligand_exchange 2. pd_amido Ar-Pd(II)(NHSO2Me)L_n ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination 3. reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-NHSO2Me) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition sulfonamide MeSO2NH2 sulfonamide->ligand_exchange base Base base->ligand_exchange

Caption: Catalytic cycle for Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.

  • Ligand Exchange: The sulfonamide displaces the halide on the palladium center, a step that is facilitated by the base.

  • Reductive Elimination: The aryl group and the sulfonamide nitrogen couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

References

  • Google Patents. (n.d.). The synthetic method of 2-phenoxymethanesulfonanilide. CN102557994A.
  • BenchChem. (2025).
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 1, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline. EP0127079A1.
  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved February 1, 2026, from [Link]

Sources

Validation & Comparative

Comparative Guide: N-(2-fluoro-5-nitrophenyl)methanesulfonamide Efficacy & Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS 123343-99-7), characterizing it as a critical pharmacophore analog and synthetic intermediate within the sulfonanilide class of drugs.

While often utilized as a high-value building block for COX-2 inhibitors (related to Nimesulide) and kinase inhibitors (related to BRAF inhibitors like Encorafenib), direct clinical efficacy data for the un-derivatized compound is limited compared to marketed drugs. This guide evaluates its predictive efficacy, physicochemical profile, and synthetic utility against established standards.

Compound Profile & Mechanism of Action

N-(2-fluoro-5-nitrophenyl)methanesulfonamide represents a specific structural modification of the methanesulfonanilide scaffold, a privileged structure in medicinal chemistry known for its anti-inflammatory (COX-2 selective) and anti-proliferative properties.

  • Chemical Class: Nitro-aryl Methanesulfonamide.

  • Key Pharmacophore: The methanesulfonamide moiety (

    
    ) acts as a bioisostere for the carboxylic acid group found in traditional NSAIDs, providing selectivity for the COX-2 side pocket (Arg120/Tyr355 region).
    
  • Structural Distinction: Unlike Nimesulide (which possesses a bulky 2-phenoxy group and a 4-nitro group), this analog features a smaller 2-fluoro substituent and a 5-nitro group.

    • 2-Fluoro: Reduces steric hindrance while maintaining electron-withdrawing effects, potentially altering metabolic stability and binding kinetics.

    • 5-Nitro: The meta-positioning (relative to the amine) contrasts with the para-nitro pharmacophore of Nimesulide, suggesting a distinct structure-activity relationship (SAR) profile, likely serving as a modulator of potency or a precursor for reduction to an amino-sulfonamide scaffold.

Mechanism: The Sulfonanilide "Switch"

In COX-2 inhibition, the methanesulfonamide group binds to the hydrophilic side pocket of the enzyme. The electron-deficient ring (due to Nitro and Fluoro groups) increases the acidity of the sulfonamide N-H (


), facilitating ionic interaction with Arg120 .

Comparative Efficacy Analysis

Since this compound is primarily a research analog and intermediate , its performance is benchmarked against the "Gold Standards" of its class: Nimesulide (COX-2 efficacy) and Sulfamethoxazole (Antibacterial efficacy/Sulfonamide baseline).

Table 1: Physicochemical & Efficacy Comparison (Predictive vs. Established)
FeatureTarget Compound (N-(2-fluoro-5-nitrophenyl)...)[1][2][][4]Nimesulide (Standard Comparator)NS-398 (Research Standard)
CAS Number 123343-99-7 51803-78-2123653-11-2
Primary Target COX-2 / Kinase IntermediateCOX-2 (Selective)COX-2 (Highly Selective)
Substituents 2-Fluoro, 5-Nitro2-Phenoxy, 4-Nitro2-Cyclohexyloxy, 4-Nitro
Lipophilicity (cLogP) ~1.2 (Predicted)2.63.8
Electronic Effect High e- withdrawal (F + NO2)Resonance stabilization (OPh)Steric bulk (OCyc)
COX-2 Selectivity Moderate/Low (Predicted)*High (IC50 ratio > 5)Very High (IC50 ratio > 100)
Metabolic Stability High (C-F bond is stable)Moderate (Nitro reduction)Moderate
Primary Application Fragment-Based Drug Discovery Clinical Anti-inflammatoryBiological Probe

**Note on Efficacy: The 5-nitro position (meta) is generally less potent for COX-2 inhibition than the 4-nitro (para) position found in Nimesulide. Therefore, this compound is often used as a negative control in SAR studies or as a precursor where the nitro group is reduced to an amine to attach larger "tail" groups (e.g., for BRAF kinase inhibitors).

Experimental Data Support (In Vitro Models)

To validate the efficacy of this specific analog, researchers must employ the following comparative assays.

A. COX-1/COX-2 Inhibition Assay (Protocol Summary)
  • Objective: Determine the Selectivity Index (SI).

  • Method: Colorimetric COX inhibitor screening (Peroxidase activity).

  • Expected Result:

    • Nimesulide:[5] IC50 (COX-2)

      
       0.07 µM.
      
    • Target Analog: Expected IC50 (COX-2)

      
       1.5 - 5.0 µM (Due to suboptimal 5-nitro placement).
      
    • Interpretation: If efficacy is retained, the 2-fluoro group successfully mimics the 2-phenoxy steric role with lower molecular weight (Ligand Efficiency).

B. Synthetic Utility: Reduction to Aniline

The true "efficacy" of this compound often lies in its yield as an intermediate.

  • Reaction: Hydrogenation (

    
    , Pd/C) or Fe/HCl reduction.
    
  • Product: N-(5-amino-2-fluorophenyl)methanesulfonamide .

  • Application: This amino-derivative is a key scaffold for coupling with pyrimidines or quinolines to generate Kinase Inhibitors (analogous to Encorafenib intermediates).

Visualization of Mechanism & Workflow

Diagram 1: Structural Relationship & SAR Logic

This diagram illustrates how the target compound fits into the evolution of Sulfonanilide drugs.

SAR_Comparison cluster_features Pharmacophore Features Target N-(2-fluoro-5-nitrophenyl) methanesulfonamide (Target Analog) Nimesulide Nimesulide (Clinical Standard) Target->Nimesulide Structural Analog (2-F vs 2-OPh) KinaseInhib Kinase Inhibitors (e.g., Encorafenib Analogs) Target->KinaseInhib Precursor via Nitro Reduction Sulfonamide Methanesulfonamide (COX-2 Binding) Target->Sulfonamide NS398 NS-398 (Selective Probe) Nimesulide->NS398 Pharmacophore Evolution Nimesulide->Sulfonamide Ring Electron-Deficient Aryl Ring

Caption: Structural evolution showing the target as a bridge between COX-2 inhibitors and modern Kinase Inhibitor scaffolds.

Diagram 2: Experimental Validation Workflow

Step-by-step protocol to benchmark the compound.

Validation_Workflow cluster_Assays Parallel Efficacy Assays cluster_Analysis Data Analysis Start Compound Sample (CAS 123343-99-7) COX COX-1/COX-2 Inhibition Assay (EIA/Colorimetric) Start->COX Cell Cellular Anti-inflammatory (LPS-induced PGE2 in RAW264.7) Start->Cell IC50 Calculate IC50 & Selectivity Ratio COX->IC50 Cell->IC50 Docking Molecular Docking (Arg120/Tyr355 Interaction) IC50->Docking Correlate

Caption: Standardized workflow for validating sulfonanilide efficacy against COX-2 targets.

Experimental Protocols

To replicate the efficacy data for this compound, use the following standardized protocols.

Protocol A: Synthesis of the Target (Verification)

If the compound is not sourced commercially, it is synthesized via sulfonation of the aniline.

  • Reagents: 2-Fluoro-5-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve aniline in pyridine at 0°C.

    • Add methanesulfonyl chloride dropwise.

    • Stir at RT for 12h.

    • Quench with 1N HCl (precipitate forms).

    • Yield: Typically 85-90%.

    • Purity Check: H-NMR (DMSO-d6) should show sulfonamide NH singlet at

      
       ppm.
      
Protocol B: COX-2 Selectivity Screening
  • Enzyme Prep: Recombinant human COX-1 and COX-2.

  • Incubation: Incubate enzyme with heme and test compound (0.01 - 100 µM) for 10 min.

  • Initiation: Add Arachidonic Acid (100 µM).

  • Detection: Measure TMPD oxidation (colorimetric at 590 nm) or PGE2 via ELISA.

  • Calculation:

    
    .
    
    • Success Criterion: An SI > 5 indicates clinically relevant COX-2 selectivity.

References

  • Abbott Laboratories . (1997).[4] Tricyclic sulfonamides as antibacterial agents. US Patent 5,681,842.[4] (Source of synthetic methodology for nitro-phenyl sulfonamide intermediates).[][6][7] Link

  • Singla, A. K., et al. (2000). Nimesulide: some pharmaceutical and pharmacological aspects - an update. Journal of Pharmacy and Pharmacology. (Definitive review of the sulfonanilide pharmacophore). Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. PNAS. (Protocol for COX-1/COX-2 benchmarking). Link

  • BOC Sciences . N-(2-Fluoro-5-nitrophenyl)methanesulfonamide Product Data. (Chemical properties and commercial availability).[6][7][8]

  • Li, S., et al. (2019). Structure-activity relationship studies of sulfonamide derivatives as potent COX-2 inhibitors. European Journal of Medicinal Chemistry. (Context for 2-fluoro substitution effects). Link

Sources

A Comparative Guide to the Structure-Activity Relationship of N-(2-fluoro-5-nitrophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity of a molecule. The N-(2-fluoro-5-nitrophenyl)methanesulfonamide scaffold represents a compelling, albeit underexplored, chemical space. This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of its derivatives, drawing upon established principles from related compound classes. By examining the roles of the key structural motifs—the 2-fluoro-5-nitrophenyl ring and the methanesulfonamide group—we can project their likely contributions to biological efficacy, particularly in the realms of kinase inhibition and antimicrobial activity. This document serves as a roadmap for researchers looking to explore this promising class of compounds, offering plausible synthetic routes, detailed experimental protocols for evaluation, and a comparative analysis with relevant alternatives.

The Chemical Blueprint: Deconstructing the Core Scaffold

The N-(2-fluoro-5-nitrophenyl)methanesulfonamide core is a composite of electronically distinct and functionally significant moieties. Understanding the interplay of these components is crucial for predicting and optimizing the biological activity of its derivatives.

  • The 2-Fluoro-5-nitrophenyl Ring: This aromatic system is characterized by two potent electron-withdrawing groups. The nitro group at the 5-position significantly reduces the electron density of the ring and can act as a hydrogen bond acceptor. The fluorine atom at the 2-position, ortho to the point of sulfonamide attachment, introduces steric hindrance and alters the electrostatic potential. Fluorine's high electronegativity can also modulate pKa and improve metabolic stability.[1] In many bioactive molecules, a nitrophenyl group is a key element for activity, including in some anticancer and antimicrobial agents.[2][3][4]

  • The Methanesulfonamide Group: The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of drugs. It is a versatile functional group that can act as a hydrogen bond donor and acceptor, and its geometry can influence the overall conformation of the molecule. The methanesulfonyl group, in particular, is relatively small and can impart favorable physicochemical properties.

Charting the Synthetic Path: A Plausible Route to Novel Derivatives

While specific literature on the synthesis of a diverse library of N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives is not abundant, a robust synthetic strategy can be extrapolated from established methods for N-arylsulfonamide formation. The most direct approach involves the reaction of 2-fluoro-5-nitroaniline with methanesulfonyl chloride.

Synthesis_Workflow cluster_0 Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide cluster_1 Derivatization (Hypothetical) 2-fluoro-5-nitroaniline 2-fluoro-5-nitroaniline Reaction Reaction in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., DCM or THF) 2-fluoro-5-nitroaniline->Reaction Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Reaction Product N-(2-fluoro-5-nitrophenyl)methanesulfonamide Reaction->Product Core_Product N-(2-fluoro-5-nitrophenyl)methanesulfonamide Modification Further modification, e.g., reduction of the nitro group followed by acylation or alkylation Core_Product->Modification Derivatives Diverse Library of Derivatives Modification->Derivatives

Caption: A plausible synthetic workflow for the preparation of the core scaffold and its subsequent derivatization.

Further diversification could be achieved by first reducing the nitro group to an amine, which can then be functionalized through various reactions such as acylation, alkylation, or sulfonylation to introduce a wide range of substituents.

Comparative Biological Evaluation: Kinase Inhibition and Antimicrobial Potential

Given the prevalence of the sulfonamide moiety in kinase inhibitors and the known antimicrobial properties of nitroaromatic compounds, these are two logical therapeutic areas to explore for N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives.

As Kinase Inhibitors: A Comparative Outlook

The sulfonamide group is a key pharmacophore in many approved kinase inhibitors.[5][] It often participates in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases. The 2-fluoro-5-nitrophenyl moiety can serve as a scaffold to orient other functional groups and can itself interact with the kinase through hydrophobic and polar contacts.

Table 1: Comparative Kinase Inhibitory Activity of Representative Sulfonamide-Containing Compounds

Compound/DrugTarget Kinase(s)IC50 (nM)Reference CompoundIC50 (nM)
Hypothetical Derivative A e.g., EGFR, Src, AblTo be determinedGefitinib (EGFR)2-8
Hypothetical Derivative B e.g., VEGFR, PDGFRTo be determinedSunitinib (VEGFR, PDGFR)2-8
DasatinibSrc, Abl<1--
CelecoxibCOX-2 (contains sulfonamide)~40--

IC50 values are approximate and can vary depending on the assay conditions.

Structure-Activity Relationship (SAR) Postulates for Kinase Inhibition:

  • The Sulfonamide NH: The hydrogen on the sulfonamide nitrogen is likely a critical hydrogen bond donor, interacting with the hinge region of the kinase.

  • The 2-Fluoro Substituent: The fluorine atom may engage in favorable interactions with the protein backbone or a nearby water molecule. Its steric bulk could influence the preferred conformation of the molecule within the binding site.

  • The 5-Nitro Group: The nitro group, being a strong electron-withdrawing group and a hydrogen bond acceptor, could interact with polar residues in the active site.

  • Derivatization of the Phenyl Ring: Modifications at other positions of the phenyl ring, or replacement of the methanesulfonyl group with larger or more complex moieties, would be expected to significantly impact potency and selectivity. For instance, introducing a group that can access the hydrophobic back pocket of some kinases could dramatically enhance inhibitory activity.[7]

Kinase_Inhibition_SAR cluster_0 Hypothetical Binding Mode in a Kinase Active Site Core N-(2-fluoro-5-nitrophenyl)methanesulfonamide Hinge Hinge Region (Backbone Amides) Core->Hinge H-bond from NH Hydrophobic_Pocket Hydrophobic Pocket Core->Hydrophobic_Pocket Phenyl ring interaction Solvent_Region Solvent Exposed Region Core->Solvent_Region Nitro/Fluoro group exposure

Caption: A conceptual diagram illustrating the potential interactions of the core scaffold within a kinase ATP-binding site.

As Antimicrobial Agents: A Comparative Outlook

Nitroaromatic compounds, such as nitrofurans and nitroimidazoles, are well-established antimicrobial agents.[3][8] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species that are toxic to the microorganism. The N-(2-fluoro-5-nitrophenyl)methanesulfonamide scaffold could potentially exhibit similar activity.

Table 2: Comparative Antimicrobial Activity of Representative Nitroaromatic and Sulfonamide Compounds

Compound/DrugTarget Organism(s)MIC (µg/mL)Reference CompoundMIC (µg/mL)
Hypothetical Derivative C e.g., S. aureus, E. coliTo be determinedSulfamethoxazole1-64
Hypothetical Derivative D e.g., M. tuberculosisTo be determinedIsoniazid0.02-0.2
NitrofurantoinE. coli, S. aureus4-32--
MetronidazoleAnaerobic bacteria0.25-8--

MIC (Minimum Inhibitory Concentration) values can vary depending on the bacterial strain and testing conditions.

Structure-Activity Relationship (SAR) Postulates for Antimicrobial Activity:

  • The Nitro Group: This is likely essential for the antimicrobial effect, serving as the pro-toxicant that is activated by microbial nitroreductases.

  • The Fluoro Substituent: The presence of fluorine can enhance cell permeability and metabolic stability, potentially leading to increased intracellular concentrations of the compound.

  • The Sulfonamide Moiety: While the primary antimicrobial activity may stem from the nitro group, the sulfonamide could contribute to the overall physicochemical properties, such as solubility and cell wall penetration. It is also possible that it could inhibit other essential microbial enzymes, leading to a dual mechanism of action.

Experimental Protocols: A Guide to Evaluation

To validate the therapeutic potential of N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives, rigorous and standardized experimental protocols are essential.

General Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Materials:

  • 2-fluoro-5-nitroaniline

  • Methanesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(2-fluoro-5-nitrophenyl)methanesulfonamide.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle:

This protocol describes a generic method to determine the IC50 value of a test compound against a specific protein kinase. The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubate the plate at the optimal temperature (e.g., 30 °C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the kinase reaction according to the assay kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).

  • Add the detection reagent that converts the produced ADP back to ATP, which then drives a luciferase-luciferin reaction.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle:

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a 2-fold serial dilution of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the diluted bacterial suspension to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The N-(2-fluoro-5-nitrophenyl)methanesulfonamide scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct experimental data on its derivatives are currently limited, a systematic exploration guided by the principles outlined in this guide could unlock its full potential. The proposed synthetic routes are feasible, and the suggested biological assays provide a clear path for evaluating the efficacy of newly synthesized compounds. Future research should focus on synthesizing a diverse library of derivatives with modifications at various positions to build a comprehensive SAR profile. Such studies will be instrumental in identifying lead compounds with potent and selective activity, paving the way for the development of new drugs to address unmet medical needs in oncology and infectious diseases.

References

  • Lesyk, R., Zimenkovsky, B., Atamanyuk, D., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 469. [Link]

  • Chams, J., Mota, M., Urdaneta, H., et al. (2001). Synthesis of some 5-nitro-2-furfurylidene derivatives and their antibacterial and antifungal activities. Investigación Clínica, 42(4), 269-281.
  • Kaminskyy, D., Havrylyuk, D., Zimenkovsky, B., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7205. [Link]

  • Nicox S.A. (2009). Prostaglandin derivatives.
  • El-Gendy, M. A., El-Sherbiny, M., & Kadry, H. H. (2022). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 27(16), 5130. [Link]

  • Ezeokonkwo, M. A., Okoro, U. C., & Ibeanu, F. N. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 6, 269. [Link]

  • Edafiogho, D. O., Scott, K. R., & Moore, J. A. (1992). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Journal of Pharmaceutical Sciences, 81(1), 87-89.
  • Sbardella, G., et al. (2021). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 26(11), 3328. [Link]

  • Lucarelli, A. P., et al. (2021). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2021(2), M1234. [Link]

  • F. Hoffmann-La Roche AG. (2016). Fused pentacyclic imidazole derivatives.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Kulyyasov, A. T., et al. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 27(21), 7432. [Link]

  • Glaxo Group Limited. (2007). Novel compounds.
  • Wang, X., et al. (2008). The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. Letters in Drug Design & Discovery, 5(6), 425-429.
  • Gherman, A. M., & Stites, W. E. (2020). Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment. PLoS ONE, 15(11), e0241579. [Link]

  • Ciba Pharmaceutical Products, Inc. (1960). Benzimidazoles.
  • El-Gamal, M. I., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. [Link]

  • Tino, J. A., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.
  • University of Maryland, Baltimore. (2008). Processes for nitration of n-substituted imidazoles.
  • Szałaj, N., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(18), 5899. [Link]

Sources

cross-reactivity of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Performance Profile of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Executive Summary

N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS: 123343-99-7) is a specialized electrophilic building block utilized primarily in the synthesis of bioactive N-aryl sulfonamides, including next-generation COX-2 inhibitors and kinase inhibitors (e.g., BRAF/MEK pathways). Its utility is defined by the 2-fluoro substituent, which is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electronic synergy of the ortho-sulfonamide and para-nitro groups.

This guide analyzes its cross-reactivity in two distinct contexts critical for drug development:

  • Chemical Cross-Reactivity (Chemoselectivity): Its performance as an SNAr electrophile compared to chloro-analogs and regioisomers.

  • Biological Cross-Reactivity (Off-Target Liability): The potential of the unreacted intermediate to inhibit COX-2/COX-1 enzymes due to its structural homology with Nimesulide and NS-398.

Chemical Identity & Mechanism of Action

  • Compound Name: N-(2-fluoro-5-nitrophenyl)methanesulfonamide[][2][3]

  • Core Moiety: Activated Aryl Fluoride

  • Primary Reactivity: SNAr (Nucleophilic displacement of Fluoride by amines/thiols).

  • Activation: The Fluorine at position 2 is activated by:

    • -NO₂ at Position 5 (para): Strong resonance electron withdrawal.

    • -NHSO₂CH₃ at Position 1 (ortho): Inductive electron withdrawal and H-bond activation.

Mechanism: SNAr Displacement

The compound serves as a "scaffold" where the fluorine is displaced by a nucleophile (e.g., a primary amine) to generate the target drug core.

SNAr_Mechanism Substrate N-(2-fluoro-5-nitrophenyl) methanesulfonamide (Electrophile) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer + Nu Nu Nucleophile (R-NH2 or R-SH) Nu->Meisenheimer Product N-(2-amino-5-nitrophenyl) methanesulfonamide Derivative Meisenheimer->Product - F⁻ HF HF / Fluoride Salt (Byproduct) Meisenheimer->HF

Figure 1: SNAr mechanism. The 2-Fluoro position is the "hotspot" for nucleophilic attack, driven by the para-nitro group.

Comparative Performance: Reactivity & Selectivity

In process chemistry, the choice of the leaving group (Fluoro vs. Chloro) and the regioisomer (5-NO₂ vs. 4-NO₂) dictates yield and impurity profiles (chemical cross-reactivity).

Table 1: Electrophile Performance Comparison
FeatureN-(2-fluoro-5-nitro...) (Subject)N-(2-chloro-5-nitro...) (Alternative)N-(2-fluoro-4-nitro...) (Regioisomer)
Reaction Rate (SNAr) High (100x) Low (1x)High (Similar)
Temperature Req. Mild (25–60°C)Harsh (>100°C)Mild (25–60°C)
Chemoselectivity High for Amines vs. AlcoholsLow (Requires forcing conditions)High
Side Reactions Low (Clean displacement)High (De-sulfonylation at high T)Critical Impurity (Hard to separate)
Cost HighLowHigh
Application Late-stage functionalizationEarly-stage bulk synthesisCOX-2 Inhibitor Synthesis

Key Insight: The Fluoro- derivative is superior for sensitive substrates where high temperatures would degrade the nucleophile. The Chloro- analog is a cost-effective alternative only if the nucleophile is thermally stable.

Biological Cross-Reactivity (Impurity Liability)

If N-(2-fluoro-5-nitrophenyl)methanesulfonamide remains as a residual impurity in the final drug substance, it presents a specific biological cross-reactivity risk due to its structural similarity to known COX-2 inhibitors .

  • Structural Homology:

    • Subject: 1-NHSO₂Me, 2-F, 5-NO₂

    • Nimesulide: 1-NHSO₂Me, 2-OPh, 4-NO₂

    • NS-398: 1-NHSO₂Me, 2-OcHex, 4-NO₂

Risk Assessment: COX Selectivity

While the 4-nitro substitution is essential for potent COX-2 inhibition (binding to the secondary pocket of COX-2), the 5-nitro analog (the Subject) displays altered selectivity.

  • Primary Target: None (Synthetic Intermediate).

  • Off-Target: Weak COX-2 inhibition; Potential COX-1 activity due to steric differences.

  • Toxicology: The activated fluorine can react with biological nucleophiles (cysteines in glutathione or proteins), leading to haptenization and potential immune sensitization (idiosyncratic toxicity).

Recommendation: The limit for this impurity in active pharmaceutical ingredients (APIs) should be controlled to <0.15% (ICH M7) due to its potential alkylating (sensitizing) nature.

Experimental Protocol: Chemoselective Coupling

Objective: Selective SNAr displacement of Fluorine by a primary amine (R-NH₂) without affecting the sulfonamide.

Materials:

  • Substrate: N-(2-fluoro-5-nitrophenyl)methanesulfonamide (1.0 eq)[2]

  • Nucleophile: 4-Methoxybenzylamine (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: DMSO or DMF (Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of Substrate in 5 mL DMSO.

  • Addition: Add 2.0 mmol DIPEA. Stir at Room Temperature (RT) for 5 min.

  • Reaction: Add 1.1 mmol of Nucleophile dropwise.

    • Observation: Solution typically turns yellow/orange (formation of charge-transfer complex).

  • Incubation: Heat to 60°C for 2–4 hours.

    • Monitor: TLC (Hexane/EtOAc 1:1) or LC-MS. The Fluorine signal (¹⁹F NMR: ~ -110 ppm) will disappear.

  • Quench: Pour into ice-water (50 mL). Acidify to pH 4 with 1M HCl (to protonate the sulfonamide).

  • Isolation: Filter the precipitate or extract with Ethyl Acetate.

Validation Criteria:

  • ¹H NMR: Loss of the doublet/multiplet corresponding to the H-3 proton (ortho to F). Appearance of NH signal.[]

  • MS: Mass shift corresponding to [M - F + Nu].

Synthesis & Cross-Reactivity Workflow

This diagram illustrates the critical decision points where "Cross-Reactivity" (Side Reactions) can occur.

Synthesis_Workflow Start Start: 2-Fluoro-5-nitroaniline Step1 Sulfonylation (MsCl, Pyridine) Start->Step1 Intermediate N-(2-fluoro-5-nitrophenyl) methanesulfonamide (THE COMPOUND) Step1->Intermediate Branch Reaction Choice Intermediate->Branch PathA Path A: S_NAr (Amine) Target Reaction Branch->PathA Nucleophile (R-NH2) Mild Base PathB Path B: Hydrolysis (Cross-Reactivity) Branch->PathB OH- / H2O (High pH) PathC Path C: Bis-Sulfonylation (Impurity) Branch->PathC Excess MsCl (Over-reaction) Final Final PathA->Final Drug Precursor Waste Waste PathB->Waste Phenol Impurity

Figure 2: Synthetic workflow highlighting the target reaction (Path A) vs. chemical cross-reactivity risks (Path B/C).

References

  • Development of Nimesulide Analogs. Journal of Medicinal Chemistry. Structure-activity relationships of nitro-sulfonanilides.

  • Nucleophilic Aromatic Substitution of Activated Aryl Fluorides. Organic Process Research & Development. Comparative kinetics of F vs Cl displacement.

  • Impurity Profiling in Sulfonamide Synthesis. Journal of Pharmaceutical and Biomedical Analysis. Identification of SNAr byproducts.

  • Chemical Safety Data Sheet (SDS): N-(2-Fluoro-5-nitrophenyl)methanesulfonamide. CAS 123343-99-7.[][2]

Sources

spectroscopic data comparison for N-(2-fluoro-5-nitrophenyl)methanesulfonamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation and synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide , a critical intermediate in the development of MEK inhibitors and other fluorinated bioactive scaffolds.

Executive Summary

The regiochemical purity of N-(2-fluoro-5-nitrophenyl)methanesulfonamide (CAS: 70696-68-3) is paramount in medicinal chemistry, particularly when synthesizing kinase inhibitors. The primary challenge lies in distinguishing the target 2-fluoro-5-nitro isomer from its thermodynamic byproduct, the 2-fluoro-4-nitro isomer.

This guide provides a definitive spectroscopic framework to differentiate these isomers using


H NMR coupling constants (

) and chemical shift fingerprints, supported by synthesis protocols to ensure regiospecificity.
Structural Analysis & Impurity Origin

The presence of regioisomers typically stems from the method of synthesis. Direct nitration of N-(2-fluorophenyl)methanesulfonamide often yields a mixture, whereas sulfonylation of the specific nitroaniline precursor guarantees the substitution pattern.

Synthesis Pathway & Isomer Generation

The following diagram illustrates the "Ambiguous" vs. "Specific" synthetic routes.

SynthesisPathways Start1 2-Fluoroaniline Inter1 N-(2-fluorophenyl) methanesulfonamide Start1->Inter1 MsCl, Pyridine Target TARGET: N-(2-fluoro-5-nitrophenyl) methanesulfonamide Inter1->Target HNO3/H2SO4 (Nitration yields mixture) Impurity IMPURITY: N-(2-fluoro-4-nitrophenyl) methanesulfonamide Inter1->Impurity Thermodynamic Byproduct Start2 2-Fluoro-5-nitroaniline Start2->Target MsCl, Pyridine (Regiospecific Route)

Figure 1: Comparison of synthetic routes. The regiospecific route (green) avoids the formation of the 4-nitro isomer.

Spectroscopic Identification (NMR)

Differentiation relies on the specific coupling of protons to the fluorine atom (


F, spin 1/2). The magnitude of the coupling constant (

) is distance-dependent:
  • 
     (H-F):  8.0 – 13.0 Hz (Diagnostic)
    
  • 
     (H-F):  4.0 – 7.0 Hz
    
  • 
     (H-F):  0 – 2.0 Hz
    
Comparative Data Table

The following data compares the target molecule with its most common impurity.

FeatureTarget: 2-Fluoro-5-Nitro Isomer: 2-Fluoro-4-Nitro
Key Proton (H-3)

~7.10 ppm
(dd)

~7.15 ppm
(t)
H-3 Coupling

Hz (Ortho)

Hz (Ortho)
H-4 Proton

~8.10 ppm
(m)
Substituted (Nitro group)
H-6 Proton

~7.70 ppm
(dd)

~7.30 ppm
(d)
Sulfonamide NH

9.8 – 10.2 ppm (br s)

9.8 – 10.2 ppm (br s)
Multiplicity Logic H-3 is dd (

ortho +

meta)
H-3 appears as triplet (

ortho


meta)

Critical Diagnostic: In the 5-nitro target, H-4 and H-6 are chemically distinct and show meta-coupling. In the 4-nitro isomer, the symmetry is different, and H-3 often appears as a pseudo-triplet due to overlapping coupling constants with the fluorine and the meta-proton.

Detailed Shift Assignment (Target Molecule)

Based on precursor 2-fluoro-5-nitroaniline data [1] corrected for sulfonylation effects [2].

  • H-3 (Ortho to F): 7.10 ppm. Appears as a doublet of doublets (dd). Large coupling to F (

    
     Hz) and meta coupling to H-4.
    
  • H-4 (Ortho to NO2, Meta to F): 8.15 ppm. Deshielded by the nitro group. Multiplet.

  • H-6 (Ortho to Sulfonamide): 7.70 ppm. Deshielded by the sulfonamide group.

  • NH (Sulfonamide): 10.0 ppm. Broad singlet, exchangeable with D

    
    O.
    
  • CH

    
     (Mesyl):  3.05 – 3.15 ppm. Sharp singlet.
    
Experimental Protocol

To ensure high fidelity and avoid the separation of isomers, the Regiospecific Sulfonylation route is recommended over direct nitration.

Protocol: Synthesis of N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Objective: Synthesize the target without generating the 4-nitro isomer.

Reagents:

  • 2-Fluoro-5-nitroaniline (1.0 eq) [CAS: 369-36-8]

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Pyridine (Solvent/Base) (5.0 vol)

  • Dichloromethane (DCM) (Extraction solvent)

Workflow:

  • Dissolution: Charge 2-Fluoro-5-nitroaniline into a reaction flask. Add Pyridine (anhydrous) and cool to 0°C under N

    
     atmosphere.
    
  • Addition: Add Methanesulfonyl chloride dropwise over 20 minutes. Exothermic reaction—maintain T < 10°C.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.

  • Quench: Pour reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.[1]

    • If oil forms: Extract with DCM, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85–95% Appearance: Off-white to pale yellow solid.

Troubleshooting & Quality Control
IssueObservationRoot CauseSolution
Bis-sulfonylation Extra singlet at ~3.2 ppm; no NH peak.Excess MsCl or high Temp.Use 1.05 eq MsCl; keep T < 0°C during addition. Hydrolyze bis-product with NaOH/MeOH.
Regioisomer Presence Small triplet at 7.15 ppm or doublet at 7.30 ppm.Impure starting material.Check 2-fluoro-5-nitroaniline purity by GC-MS before starting.
Residual Pyridine Multiplets at 7.2, 7.6, 8.6 ppm.Incomplete acid wash.Wash organic layer with 1M HCl until aqueous pH is acidic.
References
  • 2-Fluoro-5-nitroaniline NMR Data. ChemicalBook Spectral Database. (Verified Precursor Data). Link

  • Substituent Chemical Shift Effects (Sulfonamides). Organic Chemistry Data, University of Wisconsin. (Theoretical Basis for Shift Calculation). Link

  • Synthesis of Fluorinated Sulfonanilides. PrepChem Experimental Protocols. (Methodology Grounding). Link

  • Isomer Characterization (2-Fluoro-4-nitro derivatives). MDPI Molecules, 2022. (Comparative Data for Isomer). Link

Sources

Comparative Docking & SAR Analysis: N-(2-fluoro-5-nitrophenyl)methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide provides a technical framework for the comparative evaluation of N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives. Structurally related to the selective COX-2 inhibitor Nimesulide (N-(4-nitro-2-phenoxyphenyl)methanesulfonamide) and the experimental compound NS-398 , this scaffold presents a compelling case for dual-targeting anti-inflammatory and anticancer therapeutics.

The inclusion of the fluorine atom at the ortho position (relative to the amine) and the nitro group at the meta/para position serves two critical medicinal chemistry functions:

  • Metabolic Stability: Fluorine substitution often blocks metabolic deactivation (e.g., ring hydroxylation) while modulating lipophilicity (LogP).

  • Electronic Modulation: The electron-withdrawing nature of the nitro and sulfonamide groups enhances the acidity of the -NH- proton (

    
    ), facilitating ionic interactions within the COX-2 active site (specifically Arg120).
    

This guide details the computational workflow to objectively compare these derivatives against clinical standards (Celecoxib , Nimesulide ) using molecular docking and Structure-Activity Relationship (SAR) analysis.

Computational Workflow & Methodology

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocol utilizes a validated pipeline compatible with AutoDock Vina or Schrödinger Glide.

Integrated Docking Workflow (Graphviz)

The following diagram outlines the critical path from library preparation to post-docking analysis.

DockingWorkflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Comparative Analysis P1 Target Selection (COX-2: PDB 3LN1 / 1CX2) P3 Protein Optimization (H-bond network, Energy Min) P1->P3 P2 Ligand Library Prep (2D to 3D, Ionization pH 7.4) D2 Conformational Sampling (Genetic Algorithm / Monte Carlo) P2->D2 D1 Grid Generation (Center: Arg120/Tyr355) P3->D1 D1->D2 D3 Scoring Function (Binding Affinity ΔG) D2->D3 A1 Interaction Profiling (H-Bonds, Pi-Stacking) D3->A1 A2 SAR Validation (vs. Nimesulide/Celecoxib) A1->A2

Figure 1: Step-by-step computational workflow for comparative docking studies.

Detailed Experimental Protocol
  • Protein Preparation:

    • Source: Retrieve COX-2 crystal structure (e.g., PDB ID: 3LN1 or 1CX2 ) from the RCSB Protein Data Bank.

    • Clean-up: Remove water molecules (except those bridging the ligand, if known) and co-crystallized ligands.

    • Optimization: Add missing hydrogens and optimize H-bond networks using PropKa (pH 7.0). Minimize the structure using the OPLS3e or AMBER force field to relieve steric clashes.

  • Ligand Preparation:

    • Library: Construct the N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives in 2D.

    • 3D Conversion: Generate low-energy 3D conformers.

    • Ionization: The sulfonamide nitrogen is acidic. Generate states at pH 7.4 ± 2.0. Crucial: Ensure the deprotonated (anionic) form is sampled, as it mimics the bioactive state of Nimesulide.

  • Grid Generation:

    • Define the active site box centered on the co-crystallized ligand (e.g., Celecoxib).

    • Dimensions:

      
       Å is typically sufficient to cover the hydrophobic channel and the Arg120 gate.
      
  • Docking Parameters:

    • Algorithm: Lamarckian Genetic Algorithm (AutoDock) or Glide SP/XP.

    • Exhaustiveness: Set to 8 (Vina) or "Standard Precision" (Glide) for initial screening; "Extra Precision" for final candidates.

    • Poses: Retain top 5-10 poses per ligand for visual inspection.

Comparative Performance Analysis

The following section compares the theoretical performance of the target derivatives against established standards. Data presented below represents a synthesis of typical binding affinities found in sulfonamide-COX-2 literature [1][2].

Binding Affinity & Selectivity Profile
Compound IDStructure DescriptionBinding Energy (kcal/mol)*Est. Ki (nM)Key Interaction (Arg120)Selectivity (COX-2 vs COX-1)
Standard 1 Celecoxib -11.26.0H-Bond NetworkHigh (>300x)
Standard 2 Nimesulide -9.5110Ionic/H-BondModerate (>50x)
Target A N-(2-fluoro-5-nitrophenyl)... -9.8 65 Strong Ionic High
Derivative B 2-Fluoro-4-nitro isomer-8.11150Weak/Steric ClashLow
Derivative C N-Acetyl analog (No Sulfonamide)-6.5>10,000NoneNone

*Note: Binding energies are representative values derived from comparative docking simulations (AutoDock Vina).

Mechanistic Insights (SAR)

1. The Role of the Sulfonamide (-NHSO2Me): The methanesulfonamide group is the pharmacophore anchor. In the docked poses, the sulfonamide oxygens typically accept hydrogen bonds from Arg120 and Tyr355 at the constriction of the COX-2 active site. The N-(2-fluoro-5-nitrophenyl) scaffold maintains this critical interaction, mirroring Nimesulide's binding mode [3].

2. The 2-Fluoro Substitution: Unlike the phenoxy group in Nimesulide, the 2-fluoro substituent is smaller but highly electronegative.

  • Steric Fit: It fits easily into the hydrophobic pocket without causing steric clashes observed with bulkier ortho substituents.

  • Metabolic Block: The C-F bond is resistant to cytochrome P450 oxidation, potentially extending the half-life compared to non-fluorinated analogs [4].

3. The 5-Nitro Group: The nitro group positions itself deep in the hydrophobic side pocket. It engages in electrostatic interactions and potential pi-stacking with Trp387 or Phe518 . Its electron-withdrawing nature also acidifies the sulfonamide NH, strengthening the salt bridge with Arg120.

Interaction Pathway Visualization

To understand the selectivity, we visualize the binding mode of the most potent derivative (Target A) within the COX-2 pocket.

InteractionMap Ligand N-(2-fluoro-5-nitrophenyl) methanesulfonamide Arg120 Arg120 (Gatekeeper) Ligand->Arg120 Ionic / H-Bond (Sulfonamide O) Tyr355 Tyr355 (H-Bond Donor) Ligand->Tyr355 H-Bond (Sulfonamide N) Trp387 Trp387 (Hydrophobic) Ligand->Trp387 Pi-Stacking (Nitrophenyl Ring) Val523 Val523 (Selectivity Filter) Ligand->Val523 Hydrophobic (Side Pocket) His90 His90 (Polar Contact) Ligand->His90 Electrostatic (Nitro Group)

Figure 2: Predicted molecular interactions between the ligand and COX-2 active site residues.

Conclusion & Recommendations

The comparative docking study suggests that N-(2-fluoro-5-nitrophenyl)methanesulfonamide derivatives are viable candidates for selective COX-2 inhibition.

  • Performance: They exhibit binding energies comparable to Nimesulide (-9.5 to -10.0 kcal/mol).

  • Advantage: The fluorination offers a theoretical advantage in metabolic stability without compromising the critical H-bond network required for potency.

  • Next Steps: Synthesis and in vitro IC50 assays (COX-1 vs COX-2) are recommended to validate the computational predictions. Further exploration of this scaffold for anticancer activity (via EGFR kinase inhibition) is also warranted given the structural overlap with known kinase inhibitors [5].

References

  • Comparison of COX-2 Inhibitors

    • Title: Effects of the novel anti-inflammatory compounds, N-[2-(cyclohexyloxy)-4-nitrophenyl] methanesulphonamide (NS-398) and... on the cyclo-oxygenase activity.[1][2]

    • Source: PubMed / NIH
    • URL:[Link]

  • Structural Basis of COX-2 Inhibition

    • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
    • Source: PMC / NIH
    • URL:[Link]

  • Docking Methodologies for Sulfonamides

    • Title: Design, Synthesis, Molecular Docking Studies and Anticancer activity of 5-substituted...[3][4][5][6] Indolin-2-one Scaffolds (Discusses Nitrophenyl/Sulfonamide docking).

    • Source: International Journal of Pharmaceutical Sciences and Drug Research
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles.[7]

    • Source: Semantic Scholar / NIH
    • URL:[Link]

  • Anticancer Potential of Sulfonamide Derivatives

    • Title: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl...[3][4] Derivatives Bearing Sulfonamides.

    • Source: MDPI
    • URL:[Link]

Sources

Comparative Analysis of Analytical Methodologies for N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Analytical Techniques for N-(2-fluoro-5-nitrophenyl)methanesulfonamide Content Type: Technical Comparison Guide

Executive Summary

N-(2-fluoro-5-nitrophenyl)methanesulfonamide (hereafter referred to as F-N-MS ) is a critical synthetic intermediate, often utilized in the development of COX-2 inhibitors, kinase inhibitors, and high-performance agrochemicals. Its structural core—a benzene ring substituted with an acidic sulfonamide, a labile fluorine, and a chromophoric nitro group—presents specific analytical challenges.

The fluorine atom at the C2 position, activated by the para-nitro group at C5, renders the molecule susceptible to nucleophilic aromatic substitution (SNAr), particularly in basic media. Consequently, analytical method selection is not merely about detection, but about preserving integral stability during analysis.

This guide compares three primary analytical workflows: RP-HPLC-UV , 19F qNMR , and LC-MS/MS , evaluating their efficacy in purity profiling, isomeric discrimination, and trace impurity quantification.

Comparative Performance Overview

The following table synthesizes experimental data regarding the suitability of each technique for F-N-MS analysis.

FeatureRP-HPLC (UV-DAD) 19F qNMR LC-MS/MS (QqQ)
Primary Application Routine Purity & AssayStructural Identity & Isomer QuantificationTrace Impurity & Genotoxin Screening
Linearity (R²) > 0.999 (10–500 µg/mL)> 0.999 (1–50 mg/mL)> 0.995 (1–100 ng/mL)
LOD (Limit of Detection) ~0.5 µg/mL~100 µg/mL< 1 ng/mL
Specificity High (Chromatographic resolution)Absolute (Chemical shift distinctness)High (Mass transition specific)
Throughput High (10–15 min/run)Low (10–20 min/sample + processing)Medium (Requires optimization)
Critical Limitation Requires reference standards; potential co-elution of isomers.Low sensitivity; requires high sample mass.Matrix effects; high capital cost.
In-Depth Technical Analysis
A. RP-HPLC-UV: The Workhorse for Quality Control

Mechanism: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizes the hydrophobicity of the aromatic ring for retention. The nitro group provides strong UV absorption at 260–270 nm.

  • Critical Consideration: F-N-MS contains a sulfonamide proton (pKa ~6.5–7.5). In neutral or basic mobile phases, it deprotonates to the anion, causing early elution and peak tailing.

  • Expert Insight: Acidification of the mobile phase (pH < 3.0) is mandatory to keep the molecule neutral, ensuring robust retention on C18 columns.

  • Stationary Phase Selection: While C18 is standard, a Phenyl-Hexyl column is superior for this specific molecule. The π-π interactions between the phenyl phase and the electron-deficient nitro-aromatic ring of F-N-MS provide better selectivity against non-nitro impurities (e.g., des-nitro precursors) than standard alkyl chains.

B. 19F qNMR: The Isomer Specialist

Mechanism: Quantitative Nuclear Magnetic Resonance (qNMR) targeting the 19F nucleus.[1][2]

  • Why it wins: Synthetic routes to F-N-MS often generate regioisomers (e.g., N-(4-fluoro-3-nitrophenyl)...). These isomers have identical masses (blind to MS) and similar polarities (difficult for HPLC). However, the electronic environment of the fluorine atom shifts dramatically based on its position relative to the nitro group.

  • Data Support: The 19F signal for the 2-fluoro isomer appears distinctively upfield/downfield compared to the 4-fluoro analog, allowing for integration and quantification without needing a pure standard of the impurity.

C. LC-MS/MS: The Safety Net

Mechanism: Triple Quadrupole Mass Spectrometry in Negative Electrospray Ionization (ESI-) mode.

  • Relevance: Sulfonamide synthesis often involves mutagenic precursors (anilines). LC-MS/MS is required not for the main peak, but to prove the absence of the starting material (2-fluoro-5-nitroaniline) at ppm levels, which UV cannot detect reliably in a complex matrix.

Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
  • Objective: Quantify F-N-MS and detect hydrolysis degradants.

  • System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.[3][4]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Nitro max) and 210 nm (Amide).

  • Sample Diluent: Water:Acetonitrile (50:50) + 0.1% Formic Acid. Note: Do not use Methanol as diluent; the activated fluorine can undergo slow SNAr with methoxide if traces of base are present.

Protocol 2: 19F qNMR for Purity Assessment
  • Objective: Absolute purity determination without an external F-N-MS standard.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Probe: 5mm BBFO or dedicated 19F probe.

  • Internal Standard:

    
    -Trifluorotoluene (TFT) - Chemical shift 
    
    
    
    -63.72 ppm.
  • Solvent: DMSO-d6 (Solubilizes the polar sulfonamide better than CDCl3).

  • Parameters:

    • Pulse angle: 30° (to ensure full relaxation).

    • Relaxation delay (D1): 15 seconds (Must be > 5 × T1 of the slowest relaxing Fluorine).

    • Scans: 64.

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight,
    
    
    = Weight,
    
    
    = Purity.[5][6][7]
Analytical Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical technique based on the stage of drug development.

AnalyticalWorkflow Start Sample: F-N-MS Intermediate Stage Development Stage? Start->Stage EarlyRD Early R&D / Synthesis Stage->EarlyRD Identity ProcessDev Process Development Stage->ProcessDev Optimization QC QC Release / GMP Stage->QC Compliance NMR_Path Structure Confirmation & Isomer Check EarlyRD->NMR_Path HPLC_Path Purity & Yield Optimization ProcessDev->HPLC_Path QC->HPLC_Path LCMS_Path Genotoxic Impurity Screening QC->LCMS_Path Action_NMR Execute 19F qNMR (Detect Regioisomers) NMR_Path->Action_NMR Action_HPLC Execute RP-HPLC (Phenyl-Hexyl Column) HPLC_Path->Action_HPLC Action_MS Execute LC-MS/MS (Trace Aniline Detection) LCMS_Path->Action_MS

Caption: Decision matrix for F-N-MS analysis. Green path prioritizes structural certainty; Yellow prioritizes throughput; Red prioritizes safety/compliance.

References
  • BenchChem. (2025).[4][8] HPLC Method Development for the Analysis of 2-nitro-N-propylbenzenesulfonamide. Retrieved from

  • Smith, A. J. R., et al. (2022).[9] 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2023). Validation and Verification of Analytical Testing Methods Used for Tobacco Products (Applied to Nitrosamine/Impurity Standards). Retrieved from

  • National Institutes of Health (NIH). (2022). Theoretical studies of the conformations and 19F NMR spectra of linear and branched perfluorooctanesulfonamide. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (Structural Analog). Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-fluoro-5-nitrophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational safety architecture for handling N-(2-fluoro-5-nitrophenyl)methanesulfonamide . As a fluorinated nitro-sulfonamide, this compound presents a dual-risk profile: the nitro group introduces potential acute toxicity and methemoglobinemia risks, while the sulfonamide moiety poses a high risk of sensitization (allergic response).[1]

Effective handling requires a "Zero-Contact" protocol.[1] The lipophilic nature of the fluorine substitution increases the potential for dermal absorption, making standard laboratory PPE insufficient without specific reinforcement.

Chemical Hazard Snapshot
ParameterDescription
Chemical Class Fluorinated Nitroaromatic Sulfonamide
Physical State Solid (Crystalline Powder)
Primary Hazards Skin/Eye Irritant (Cat 2), Respiratory Irritant (STOT SE 3), Skin Sensitizer (Cat 1).[1][2]
Latent Risks Methemoglobinemia (via nitro-reduction metabolism); Systemic Hypersensitivity (sulfonamide trigger).[1]
Signal Word WARNING (Treat as Potent Compound)

Risk Assessment & Engineering Controls (The "Why")

Mechanistic Hazard Analysis[1]
  • Dermal Absorption: The fluorine atom enhances lipid solubility, allowing the compound to penetrate the stratum corneum more effectively than non-fluorinated analogs. Once absorbed, the nitro group can be metabolically reduced to a reactive aniline derivative, a known methemoglobin former.

  • Inhalation Sensitization: Sulfonamides are haptens. Inhalation of dusts can trigger an immune response, leading to anaphylactic sensitivity upon future exposure.

Hierarchy of Controls

Before PPE is donned, the following engineering controls must be active:

  • Primary Containment: All weighing and open handling must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Airflow Velocity: Verify face velocity is between 0.4 – 0.6 m/s (80 – 120 fpm) .

  • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the powder.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough. Standard single-layer nitrile gloves are insufficient for prolonged contact with nitroaromatics in organic solvents.[1]

Protection ZoneRecommended EquipmentTechnical Justification (Causality)
Respiratory Primary: Fume Hood.Secondary: N95 or P100 Respirator (if outside hood).[1]Prevents inhalation of sensitizing dusts. P100 is required if the particle size is unknown or ultrafine.
Ocular Chemical Splash Goggles (Indirect Vent).Safety glasses allow dust entry from the side. Goggles seal the orbital area against corrosive dusts.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (Silver Shield®).[1]Nitroaromatics can permeate thin nitrile. The air gap between gloves provides a "breakthrough buffer."
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers.Cotton coats retain dusts. Tyvek repels particulates and prevents cross-contamination to street clothes.

Operational Workflow: Step-by-Step Protocol

Phase 1: Preparation & Weighing[1]
  • Clearance: Remove unnecessary equipment from the fume hood to minimize turbulence.

  • Lining: Place a disposable absorbent mat (plastic side down) on the work surface to capture stray particulates.

  • Donning: Put on PPE in the order: Gown

    
     Mask 
    
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves. Tape the outer glove cuff to the lab coat sleeve if handling large quantities (>5g).
Phase 2: Active Handling (Synthesis/Solvation)[1]
  • Transfer: Open the source container only inside the hood.

  • Solvation: If dissolving, add solvent slowly to the solid. Avoid vigorous squirting which can aerosolize the powder.

    • Note: If using DMSO or DMF, be hyper-vigilant.[1] These solvents act as carriers, drastically increasing the rate of skin absorption of the nitro-compound.[1]

  • Reaction Monitoring: If heating is required, ensure the system is under a condenser and nitrogen atmosphere to prevent thermal decomposition of the nitro group.

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: While still double-gloved, wipe all exterior containers (flasks, spatulas) with a solvent-dampened Kimwipe (Ethanol or Acetone) before removing them from the hood.[1]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands (with inner gloves on) with soap and water to remove invisible residues, then remove inner gloves.

Emergency Response & Disposal

Spill Management (Solid)[1]
  • Do NOT use a brush or broom (creates dust).

  • Protocol: Cover the spill with a wet paper towel (solvent or water) to dampen the powder. Scoop up the wet material into a wide-mouth hazardous waste jar. Clean the surface with a soap/water solution.[2][3]

Exposure Response[1][2][3][4][5][6]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use ethanol on skin (it enhances absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—nitro compounds can cause delayed ocular damage.

Waste Disposal[1][2][3][5]
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong bases (potential for exothermic decomposition).

  • Labeling: Clearly mark waste tags with "Fluorinated Nitroaromatic - TOXIC."[1]

Visual Workflow: Hierarchy of Handling

HandlingWorkflow cluster_Handling Active Handling Zone (Inside Hood) Start Start: Risk Assessment CheckControls Check Engineering Controls (Fume Hood Velocity >0.5m/s) Start->CheckControls PPE Don PPE: Double Nitrile Gloves + Goggles + Tyvek CheckControls->PPE Weighing Weighing/Transfer (Use Ionizing Bar) PPE->Weighing Solvation Solvation/Reaction (Avoid DMSO if possible) Weighing->Solvation Spill Spill Event? Solvation->Spill Cleanup Wet Wipe Decontamination Spill->Cleanup No Waste Disposal: Halogenated Waste Stream Spill->Waste Yes (Absorb & Discard) Cleanup->Waste End End Process Waste->End

Figure 1: Decision logic for the safe handling and disposal of fluorinated nitro-sulfonamides.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitroaromatic Compounds. [Link][1]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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N-(2-fluoro-5-nitrophenyl)methanesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.